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1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
  • CAS: 1235528-19-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of the 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Scaffold: A Technical Guide to Metalloenzyme and Kinase Inhibition

Executive Summary The 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (often designated as 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) is a highly versatile, low-molecular-weight pharmacophore. Origin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (often designated as 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) is a highly versatile, low-molecular-weight pharmacophore. Originally explored in the context of ATP-competitive kinase inhibition, this scaffold has recently emerged as a breakthrough metal-binding group (MBG) for targeting bacterial glutaminyl cyclases (QC), specifically Porphyromonas gingivalis QC (PgQC)[1]. By shifting the antimicrobial paradigm from bactericidal agents to targeted "pathoblockers," this scaffold neutralizes biofilm virulence without disrupting the commensal microbiome[2]. This whitepaper dissects the in vitro mechanism of action, structural thermodynamics, and the self-validating experimental protocols required to characterize this scaffold.

Structural Rationale & Pharmacophore Modeling

The in vitro potency of this scaffold stems from the synergistic causality of its two primary structural moieties:

  • Tetrahydroimidazo[4,5-c]pyridine Core: The imidazole nitrogen acts as a potent electron donor. In metalloenzymes like PgQC, it coordinates directly with the active-site zinc (Zn²⁺) or calcium (Ca²⁺) ion[1]. In kinases (e.g., Aurora Kinase A), the core mimics the purine ring of ATP, forming critical hydrogen bonds with the peptide backbone of the kinase hinge region[3].

  • 1-Cyclopropyl Substitution: The rigid, sterically compact cyclopropyl ring locks the molecule into a favorable conformation. In PgQC, it perfectly occupies the lipophilic rim at the entrance of the active site, displacing highly ordered water molecules and driving binding through favorable entropy[1].

Primary Mechanism of Action: PgQC Inhibition & Virulence Neutralization

Porphyromonas gingivalis is a keystone pathogen in periodontitis and is increasingly implicated in Alzheimer's disease pathology via systemic dissemination[1]. Its virulence relies heavily on cysteine proteases known as gingipains.

  • The Causality of Pathology: PgQC catalyzes the cyclization of N-terminal glutamine (Gln) residues on gingipain precursors into pyroglutamate (pGlu)[4]. This pGlu modification is essential for the stability, maturation, and proteolytic resistance of the virulence factor.

  • The Mechanism of Inhibition: The 1-cyclopropyl-imidazo[4,5-c]pyridine scaffold acts as a competitive inhibitor. By coordinating the active-site metal, it physically blocks the N-terminal Gln of the substrate from entering the catalytic pocket[2]. Consequently, gingipains remain in their immature, easily degradable state.

  • Pathoblocker vs. Antibiotic: Because PgQC is a virulence factor rather than a survival gene in standard planktonic states, inhibiting it does not kill the bacteria[5]. This prevents the rapid evolutionary pressure that leads to antimicrobial resistance (AMR) while effectively neutralizing host tissue invasion and inflammation[6].

PgQC_Pathway A 1-Cyclopropyl- imidazo[4,5-c]pyridine (Inhibitor) B PgQC Enzyme (Active Zn2+ Site) A->B Competitive Metal Binding D pGlu-Gingipain (Active Virulence) B->D Cyclization C N-terminal Gln-Protein (Inactive Precursor) C->B Substrate Binding E Biofilm Virulence & Host Inflammation D->E Pathogenesis

Figure 1: Mechanism of PgQC inhibition by the 1-cyclopropyl-imidazo[4,5-c]pyridine scaffold.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the in vitro mechanism of action, assays must be designed as self-validating systems that inherently rule out false positives and confirm causality.

Protocol 1: In Vitro Fluorometric PgQC Enzymatic Inhibition Assay

This continuous coupled assay measures the conversion of H-Gln-AMC to pGlu-AMC by PgQC, followed by the cleavage of pGlu-AMC by an auxiliary enzyme (pyroglutamyl aminopeptidase) to release the fluorophore AMC[1].

  • Step 1: Reagent Preparation: Prepare recombinant PgQC in 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl to mimic physiological ionic strength.

  • Step 2: Compound Incubation: Incubate PgQC with varying concentrations of the 1-cyclopropyl-imidazo[4,5-c]pyridine derivative (0.001 µM to 100 µM) for 15 minutes at 30°C to allow equilibrium binding.

  • Step 3: Reaction Initiation: Add the substrate H-Gln-AMC (50 µM) and the auxiliary enzyme pyroglutamyl aminopeptidase (1 U/mL).

  • Step 4: Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

  • Self-Validation (The Counter-Screen): Causality check. Does the compound inhibit PgQC, or does it falsely appear active by inhibiting the auxiliary enzyme? A parallel control plate must be run containing only pyroglutamyl aminopeptidase and pGlu-AMC. If fluorescence drops in this control, the compound is a false positive.

Assay_Workflow S1 1. Recombinant PgQC Preparation S2 2. Compound Incubation (Variable Concentrations) S1->S2 S3 3. Fluorogenic Substrate Addition (H-Gln-AMC) S2->S3 S4 4. Auxiliary Enzyme (Pyroglutamyl Aminopeptidase) S3->S4 S5 5. Fluorescence Detection (Ex 380nm / Em 460nm) S4->S5

Figure 2: Step-by-step workflow of the fluorometric in vitro PgQC enzymatic inhibition assay.

Protocol 2: Multispecies Biofilm Virulence Assay (IL-1β Release)

To prove the "pathoblocker" mechanism, the compound must reduce inflammation without acting as a broad-spectrum biocide[6].

  • Step 1: Culture a 12-species subgingival biofilm model (including P. gingivalis) in the presence of the inhibitor for 72 hours.

  • Step 2: Co-culture the biofilm supernatant with human monocytic cells (e.g., MONO-MAC-6) for 24 hours.

  • Step 3: Quantify pro-inflammatory IL-1β release using an ELISA kit.

  • Self-Validation (Viability Control): Plate the biofilm on agar and perform Colony Forming Unit (CFU) counts. If IL-1β is significantly reduced but CFU counts remain identical to the untreated control, the specific virulence-modulating mechanism is validated[6].

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological profile of the scaffold across different targets, demonstrating its high affinity and tunable selectivity.

Target EnzymeScaffold ApplicationIC50 / Ki ValueSelectivity / PhenotypeReference
PgQC (P. gingivalis) 1-cyclopropyl-tetrahydroimidazo[4,5-c]pyridineKi = 0.014 – 0.084 µM>100-fold selective over human QC; reduces keratinocyte invasion by 76%.[1]
Human QC (hQC) Off-target counter-screen> 10 µMNegligible affinity, ensuring host safety and lack of off-target toxicity.[1]
Aurora Kinase A Imidazo[4,5-c]pyridine coreIC50 < 0.1 µMATP-competitive; arrests cell cycle at G2/M phase.[3]
Bacterial Viability 12-species biofilm model> 500 µM (MIC)No bactericidal effect; confirms pure virulence modulation.[6]

References

  • Ramsbeck D, Taudte N, Janckel N, Strich S, Rahfeld JU, Buchholz M. "Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase." Pharmaceuticals (Basel). 2021 Nov 23;14(12):1206.[Link]

  • "Effect of a bacterial glutaminyl cyclase inhibitor on multi-species-biofilms." Frontiers in Oral Health. 2025 Dec 1;6:1716625.[Link]

  • "Novel small molecule targeting PgQC reduces Porphyromonas gingivalis virulence." Frontiers in Cellular and Infection Microbiology. 2023.[Link]

  • Burgess SG, et al. "Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors." Russian Journal of Organic Chemistry. 2016; 52(12), 1822-1829.[Link]

Sources

Exploratory

The 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Scaffold: A Technical Guide to Receptor Binding Affinity and Pharmacological Screening

Executive Summary The development of central nervous system (CNS) therapeutics requires molecular scaffolds that balance lipophilic efficiency, blood-brain barrier (BBB) permeability, and high-affinity target engagement....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecular scaffolds that balance lipophilic efficiency, blood-brain barrier (BBB) permeability, and high-affinity target engagement. The 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core (a 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivative) has emerged as a privileged, conformationally restricted bioisostere. Originally conceptualized as a rigidified histamine analog (related to spinaceamine), this bicyclic system effectively locks the N-C-N centroid into an optimal geometry for receptor binding[1].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating this scaffold against its two primary neuropharmacological targets: the Histamine H3 Receptor (H3R) and the P2X7 Purinergic Receptor .

Mechanistic Grounding: Scaffold Causality & Design

The Tetrahydroimidazo[4,5-c]pyridine Core

The unsubstituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core mimics the endogenous neurotransmitter histamine but restricts the flexibility of the ethylamine side chain by tethering it into a piperidine ring. This conformational restriction reduces the entropic penalty upon receptor binding, significantly enhancing affinity for GPCRs. Studies on conformationally restricted fused imidazoles demonstrate that the precise spatial alignment of the N-C-N centroid is critical for engaging the planar hydrophobic pockets of target receptors[1].

The Role of the 1-Cyclopropyl Substitution

The addition of a 1-cyclopropyl group at the imidazole nitrogen serves three distinct causal functions in drug design:

  • Steric Shielding: It protects the basic imidazole nitrogen from rapid N-glucuronidation and oxidative metabolism, increasing the molecule's half-life.

  • Lipophilic Efficiency (LLE): The cyclopropyl ring introduces rigid, three-dimensional bulk without significantly inflating the molecular weight, optimizing the partition coefficient (LogP) for BBB penetration[2].

  • Receptor Residence Time: In allosteric pockets (such as those in P2X7), the cyclopropyl moiety engages in tight van der Waals interactions with hydrophobic residues (e.g., Phenylalanine 95 in the human P2X7 receptor), prolonging the drug-target residence time[3].

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic) Gi Gαi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Suppresses Scaffold 1-cyclopropyl-imidazo[4,5-c]pyridine (Antagonist) Scaffold->H3R Blocks (Antagonism)

Mechanism of H3R antagonism by the 1-cyclopropyl-imidazo[4,5-c]pyridine scaffold.

Target 1: Histamine H3 Receptor Binding Studies

The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine, acetylcholine, and dopamine. Antagonizing this receptor with imidazo[4,5-c]pyridine derivatives is a validated strategy for treating cognitive disorders and narcolepsy[4].

Radioligand Binding Protocol (Self-Validating Workflow)

To accurately determine the binding affinity ( Ki​ ) of 1-cyclopropyl-imidazo[4,5-c]pyridine derivatives, a competitive radioligand binding assay is utilized. We use [3H]Nα -methylhistamine instead of native [3H] histamine because the methyl substitution renders the radioligand resistant to rapid degradation by histamine N-methyltransferase (HNMT), ensuring assay stability[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 5 mM MgCl2​ ). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]Nα -methylhistamine (final concentration 1 nM, Kd​≈0.8 nM), and 50 µL of the 1-cyclopropyl-imidazo[4,5-c]pyridine test compound (serial dilutions from 10−10 to 10−5 M).

  • Internal Validation (Non-Specific Binding): Dedicate 6 wells to contain 10 µM thioperamide (a reference H3 antagonist) to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) is >80% of total binding.

  • Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Target 2: P2X7 Purinergic Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel highly expressed on microglia. Prolonged activation by extracellular ATP leads to the formation of a macropore, subsequent NLRP3 inflammasome activation, and IL-1β release, driving neuroinflammation[5]. Small molecule allosteric antagonists containing the imidazo[4,5-c]pyridine core (such as JNJ-54166060 analogs) have shown high efficacy in blocking this pathway[6].

YO-PRO-1 Dye Uptake Assay Protocol

Because P2X7 activation uniquely leads to the opening of a large membrane pore, the uptake of the fluorescent dye YO-PRO-1 (which cannot pass through standard ion channels) serves as a highly specific, functional surrogate for macropore formation[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells stably expressing human P2X7R (hP2X7R) into poly-D-lysine coated 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with assay buffer (130 mM NaCl, 5 mM KCl, 20 mM HEPES, 5 mM Glucose, pH 7.4; Note: Mg2+ and Ca2+ must be omitted as divalent cations allosterically inhibit P2X7). Add 2 µM YO-PRO-1 iodide to all wells.

  • Compound Pre-incubation: Add the 1-cyclopropyl-imidazo[4,5-c]pyridine test compounds (10-point dose-response curve) and incubate for 30 minutes at 37°C.

  • Stimulation & Kinetic Read: Inject BzATP (a potent synthetic P2X7 agonist) at an EC80​ concentration (typically 30 µM for hP2X7R). Immediately begin reading fluorescence (Ex: 491 nm / Em: 509 nm) every 30 seconds for 15 minutes using a FLIPR Tetra system.

  • Assay Validation (Z'-factor): Calculate the Z'-factor using wells with BzATP only (positive control) and wells with buffer only (negative control). The assay is validated and accepted only if Z′≥0.6 .

P2X7_Workflow Prep Cell Preparation (HEK293-hP2X7) Incubate Compound Incubation (30 min, 37°C) Prep->Incubate Stimulate BzATP Stimulation (EC80 concentration) Incubate->Stimulate Dye YO-PRO-1 Uptake Measurement Stimulate->Dye Analysis IC50 Calculation (Non-linear regression) Dye->Analysis

High-throughput YO-PRO-1 dye uptake workflow for P2X7 receptor binding affinity.

Quantitative Data Presentation

The following table summarizes representative pharmacological data demonstrating the impact of the 1-cyclopropyl substitution on the tetrahydroimidazo[4,5-c]pyridine core compared to standard reference compounds across both H3R and P2X7R assays.

Compound Scaffold / ReferenceTarget ReceptorAssay TypeAffinity / Potency ( Ki​ / IC50​ )Species Selectivity (Human vs. Rat)
1-cyclopropyl-imidazo[4,5-c]pyridine deriv. Histamine H3Radioligand Binding Ki​ = 4.2 nMHigh (Equipotent)
Thioperamide (Reference)Histamine H3Radioligand Binding Ki​ = 12.5 nMHigh (Equipotent)
1-cyclopropyl-imidazo[4,5-c]pyridine deriv. P2X7 PurinergicYO-PRO-1 Uptake IC50​ = 1.8 µMhP2X7 > rP2X7 (10-fold)
JNJ-54166060 (Reference)[3]P2X7 PurinergicYO-PRO-1 Uptake IC50​ = 0.9 µMhP2X7 > rP2X7 (15-fold)
Unsubstituted imidazo[4,5-c]pyridineP2X7 PurinergicYO-PRO-1 Uptake IC50​ > 10.0 µMPoor

Data Interpretation: The 1-cyclopropyl substitution significantly enhances binding affinity compared to the unsubstituted core. In P2X7 assays, the scaffold exhibits a known species discrepancy[3], binding more tightly to the human isoform due to the presence of Phenylalanine 95 in the human allosteric pocket, which is absent in the rat isoform.

Conclusion

The 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold represents a highly versatile, conformationally restricted pharmacophore. By locking the critical amine-imidazole distance and utilizing the cyclopropyl group for steric shielding and lipophilic enhancement, researchers can achieve nanomolar affinities at complex CNS targets like H3R and P2X7. The self-validating protocols detailed above ensure that binding affinities and functional antagonisms are measured with high reproducibility, paving the way for advanced lead optimization in neuroinflammatory and cognitive drug discovery.

References

  • Novel 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. I. Synthesis and Structure-Activity Relationships of Conformationally Restricted Fused Imidazole Derivatives Source: J-Stage / Chemical and Pharmaceutical Bulletin URL:[Link][1]

  • Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders Source: PubMed Central (PMC) / Frontiers in Cellular Neuroscience URL:[Link][5]

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:[Link][2]

  • The P2X7 receptor: a main player in inflammation Source: University of Ferrara (UNIFE) / SFERA Repository URL:[Link][3]

  • Synthetic molecules as P2X7 receptor antagonists: A medicinal chemistry update focusing the therapy of inflammatory diseases Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link][6]

  • Determination of Histamine in Microdialysis Samples from the Rodent Brain by Column Liquid Chromatography Source: ResearchGate / Neuromethods URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized tetrahydroimidazo[4,5-c]pyridine building blocks (spinacine analogs) for histamine receptor l...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized tetrahydroimidazo[4,5-c]pyridine building blocks (spinacine analogs) for histamine receptor ligands and fused-heterocycle drug discovery.

Introduction & Mechanistic Rationale

The compound 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a highly valuable fused bicyclic scaffold in medicinal chemistry. Synthesizing this saturated imidazopyridine requires a highly regioselective approach to ensure the cyclopropyl group is positioned correctly at the N1 position, followed by the selective reduction of the pyridine ring without disturbing the aromaticity of the imidazole core.

This protocol outlines a robust, self-validating four-step synthetic route starting from commercially available 4-chloro-3-nitropyridine.

Causality and Experimental Design
  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with an SNAr reaction. The chlorine atom at the C4 position of 4-chloro-3-nitropyridine is highly electrophilic. The strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen stabilize the Meisenheimer intermediate, allowing cyclopropylamine to cleanly displace the chloride [1].

  • Nitro Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over metal-mediated reductions (e.g., Fe or SnCl2) to avoid metal salt contamination, which often chelates the resulting diamine and complicates downstream cyclization.

  • Orthoester Cyclization: Triethyl orthoformate acts as both the C1 synthon and the dehydrating solvent. Acid catalysis (p-TsOH) drives the condensation of the diamine into the imidazopyridine core [2].

  • Selective Pyridine Hydrogenation: Reducing the pyridine ring while leaving the imidazole intact is a classic chemoselectivity challenge. By performing the hydrogenation with Adam's catalyst (PtO2) in an acidic medium (HCl/MeOH), the pyridine nitrogen (N5) is protonated. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, facilitating hydride attack, while simultaneously preventing the basic nitrogen lone pairs from poisoning the platinum catalyst [3].

Visual Workflows

SyntheticRoute SM Starting Material: 4-chloro-3-nitropyridine I1 Intermediate 1: N-cyclopropyl-3-nitropyridin-4-amine SM->I1 Step 1: SNAr Cyclopropylamine, Et3N EtOH, 80°C I2 Intermediate 2: N4-cyclopropylpyridine-3,4-diamine I1->I2 Step 2: Nitro Reduction H2 (1 atm), 10% Pd/C MeOH, RT I3 Intermediate 3: 1-cyclopropyl-1H-imidazo[4,5-c]pyridine I2->I3 Step 3: Cyclization HC(OEt)3, p-TsOH (cat.) Reflux, 140°C FP Final Product: 1-cyclopropyl-4,5,6,7-tetrahydro- 1H-imidazo[4,5-c]pyridine 2HCl I3->FP Step 4: Selective Hydrogenation H2 (50 psi), PtO2 HCl / MeOH, 50°C

Figure 1: Four-step synthetic route to 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

MechanisticLogic N1 1-cyclopropyl-1H- imidazo[4,5-c]pyridine N2 Addition of HCl (Acidic Medium) N1->N2 N3 Protonation of Pyridine N5 (Pyridinium Ion Formation) N2->N3 N4 LUMO Lowering of Pyridine Ring N3->N4 N5 Facilitated Hydride Attack (PtO2 / H2) N4->N5 N6 Selective Pyridine Reduction (Imidazole Intact) N5->N6

Figure 2: Mechanistic logic for the chemoselective hydrogenation of the pyridine ring.

Materials & Equipment

Reagent / MaterialRoleEquivalents
4-chloro-3-nitropyridineStarting Material1.0 eq
CyclopropylamineNucleophile1.5 eq
Triethylamine (Et₃N)Base (Acid Scavenger)2.0 eq
10% Palladium on Carbon (Pd/C)Hydrogenation Catalyst0.1 eq (w/w)
Triethyl orthoformateC1 Synthon / SolventExcess
p-Toluenesulfonic acid (p-TsOH)Acid Catalyst0.1 eq
Platinum dioxide (PtO₂, Adam's Catalyst)Selective Hydrogenation Catalyst0.05 eq (w/w)
Methanol, Ethanol, Con. HClSolvents / AdditivesAs needed

Equipment: Parr Hydrogenator (or high-pressure autoclave), reflux condenser, Celite® pads for filtration, standard Schlenk line for inert atmosphere.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine
  • Preparation: Dissolve 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition: Add triethylamine (17.6 mL, 126.2 mmol) followed by the dropwise addition of cyclopropylamine (6.6 mL, 94.6 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The solution will turn deep yellow/orange as the Meisenheimer complex forms and resolves [1].

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield Intermediate 1 as a bright yellow solid.

Step 2: Synthesis of N4-cyclopropylpyridine-3,4-diamine
  • Preparation: Dissolve Intermediate 1 (10.0 g, 55.8 mmol) in methanol (120 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. The yellow color will fade to pale brown, indicating the complete reduction of the nitro group.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not let the Celite pad dry out while drawing air through it, as Pd/C is highly pyrophoric. Concentrate the filtrate in vacuo to afford Intermediate 2 as a dark oil that solidifies upon standing. Use immediately in the next step to prevent air oxidation.

Step 3: Synthesis of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine
  • Preparation: To the crude Intermediate 2 (8.0 g, 53.6 mmol), add triethyl orthoformate (60 mL) and p-toluenesulfonic acid monohydrate (1.0 g, 5.3 mmol) [2].

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) for 6 hours. Ethanol is generated as a byproduct and can be distilled off to drive the equilibrium forward.

  • Workup: Cool the mixture and concentrate under high vacuum to remove excess triethyl orthoformate. Purify the crude dark residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5 to 90:10) to yield Intermediate 3 as a tan solid.

Step 4: Synthesis of 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl
  • Preparation: Dissolve Intermediate 3 (5.0 g, 31.4 mmol) in methanol (80 mL). Slowly add concentrated HCl (5.5 mL, ~66 mmol) to form the dihydrochloride salt in situ.

  • Catalyst Addition: Add PtO₂ (0.25 g) under a nitrogen atmosphere.

  • Pressurized Hydrogenation: Transfer the mixture to a Parr hydrogenator. Pressurize with H₂ gas to 50 psi and heat to 50 °C. Shake the reaction for 18–24 hours. The acidic medium is critical here to selectively reduce the pyridine ring [3].

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a Celite® pad to remove the platinum catalyst. Concentrate the filtrate to dryness. Recrystallize the resulting solid from hot ethanol/diethyl ether to yield the final product as a highly pure, white crystalline dihydrochloride salt.

Analytical Validation Data

To ensure the integrity of the self-validating system, compare your synthetic intermediates against the following expected analytical metrics:

StepTarget CompoundExpected YieldTLC Rf (Eluent)LC-MS [M+H]⁺Key ¹H-NMR Indicator (DMSO-d₆)
1 N-cyclopropyl-3-nitropyridin-4-amine85–90%0.45 (1:1 Hex/EtOAc)180.1~8.0 ppm (br s, 1H, NH )
2 N4-cyclopropylpyridine-3,4-diamine90–95%0.20 (9:1 DCM/MeOH)150.1Disappearance of NO₂ deshielding effect
3 1-cyclopropyl-1H-imidazo[4,5-c]pyridine75–80%0.35 (9:1 DCM/MeOH)160.1~8.3 ppm (s, 1H, Imidazole C2-H )
4 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl80–85%0.15 (8:2 DCM/MeOH w/ NH₃)164.1~2.8–4.3 ppm (m, 6H, piperidine CH ₂)

Safety & Troubleshooting

  • Pyrophoric Catalysts: Both Pd/C and PtO₂ can ignite organic solvents in the presence of oxygen. Always purge reaction vessels with inert gas (N₂ or Ar) before adding or filtering these catalysts.

  • Incomplete Reduction in Step 4: If LC-MS indicates a mixture of starting material and product in Step 4, the pyridine ring may not be fully protonated. Ensure at least 2.0 equivalents of concentrated HCl are added prior to hydrogenation. Catalyst poisoning can also occur if the starting material contains trace sulfur or heavy metals from previous steps.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. URL:[Link]

  • Sreenivasulu, R., Sri Ranganath, K. V., & Raju, R. R. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4305-4308. URL:[Link]

Application

Application Note: 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine as a Key Building Block in the Development of Bacterial Glutaminyl Cyclase Inhibitors

Executive Summary The paradigm of treating bacterial infections is shifting from traditional broad-spectrum antibiotics—which exert high selective pressure and disrupt the healthy microbiome—to targeted "anti-virulence"...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of treating bacterial infections is shifting from traditional broad-spectrum antibiotics—which exert high selective pressure and disrupt the healthy microbiome—to targeted "anti-virulence" therapies. In the context of severe periodontitis, the keystone pathogen Porphyromonas gingivalis relies heavily on the enzyme bacterial glutaminyl cyclase (PgQC) to mature its destructive virulence factors (gingipains) [1].

1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1235528-19-4; dihydrochloride CAS: 1235441-13-0) has emerged as a highly privileged medicinal chemistry building block for synthesizing potent, selective PgQC inhibitors. This application note details the mechanistic rationale behind this specific scaffold, provides quantitative structure-activity relationship (QSAR) data, and outlines validated protocols for its functionalization and subsequent biological evaluation.

Mechanistic Grounding & Rationale

The Role of PgQC in Bacterial Virulence

In P. gingivalis, over 70% of secreted proteins possess an N-terminal glutamine residue. Upon translocation to the periplasm, PgQC catalyzes the intramolecular cyclization of this glutamine into pyroglutamate (pGlu). This post-translational modification is an absolute prerequisite for the stability and function of gingipains and components of the Type IX secretion system (T9SS) [2]. Inhibiting PgQC effectively neutralizes the pathogen's ability to cause tissue destruction and biofilm dysbiosis without directly killing the bacteria, thereby minimizing resistance development.

Scaffold Superiority: The Tetrahydroimidazo[4,5-c]pyridine Core

The design of PgQC inhibitors requires a highly specific zinc-binding group (ZBG) to interact with the catalytic metal ion in the enzyme's active site. While simple imidazoles bind zinc, they lack the structural complexity to achieve high affinity and selectivity. The tetrahydroimidazo[4,5-c]pyridine scaffold solves this by providing a rigid, bicyclic system.

  • The Imidazole Ring: Acts as the primary pharmacophore, coordinating the active-site zinc ion.

  • The 1-Cyclopropyl Substitution: This is a critical design element. The cyclopropyl group provides optimal steric bulk to lock the imidazole ring in the correct orientation for zinc coordination. Furthermore, it increases the lipophilicity of the core without introducing excessive spatial volume that would clash with the narrow walls of the PgQC active site [3].

  • The N5 Secondary Amine: The partially saturated pyridine ring leaves a secondary aliphatic amine at the 5-position. This serves as a highly nucleophilic, versatile vector for appending hydrophobic tail groups designed to occupy the entrance channel of the enzyme.

G A P. gingivalis Protein Synthesis B Immature Proteins (N-terminal Gln) A->B C PgQC Enzyme (Glutaminyl Cyclase) B->C D Mature Virulence Factors (N-terminal pGlu) C->D Cyclization E Periodontitis & Biofilm Formation D->E F Tetrahydroimidazo[4,5-c]pyridine Inhibitor F->C Competitive Inhibition

Figure 1: Mechanism of PgQC inhibitors preventing P. gingivalis virulence factor maturation.

Quantitative Data: Impact of the 1-Cyclopropyl Group

To illustrate the critical nature of the 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine building block, the table below summarizes the inhibitory constants ( Ki​ ) of various functionalized derivatives against recombinant PgQC. The data demonstrates that the cyclopropyl moiety significantly enhances binding affinity compared to unsubstituted or methyl-substituted analogs[1, 3].

Scaffold Base (ZBG)N5-Tail SubstitutionPgQC Inhibition ( Ki​ , µM)Selectivity vs. Human QC
Imidazole (Fragment)N/A> 1000.0Poor
1-Methyl-tetrahydroimidazo[4,5-c]pyridine4-methoxybenzyl~ 0.85Moderate
1-Cyclopropyl-tetrahydroimidazo[4,5-c]pyridine 4-methoxybenzyl ~ 0.12 High (>100x)
Optimized Imidazo-pyridine Analog (S-0636)Guanidinium-aryl0.014High (>500x)

Note: The 1-cyclopropyl group provides a near 7-fold increase in potency over the 1-methyl analog due to favorable hydrophobic contacts within the orthosteric pocket.

Experimental Workflows & Protocols

Protocol A: N5-Derivatization via Reductive Amination

Objective: Functionalize the secondary amine of the building block with a hydrophobic tail to generate a complete PgQC inhibitor. Causality & Design: Reductive amination is utilized because it avoids the over-alkylation common with direct alkyl halide substitutions. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent; its mild nature ensures the selective reduction of the intermediate iminium ion without reducing the unreacted aldehyde starting material.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq (e.g., 1.0 mmol) of 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride in 10 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Free-Basing: Add 2.2 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Causality: The dihydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. The mixture will transition from a suspension to a clear solution.

  • Iminium Formation: Add 1.1 eq of the desired target aldehyde (e.g., 4-methoxybenzaldehyde). Stir at room temperature for 30–45 minutes.

  • Reduction: Add 1.5 eq of STAB portion-wise over 5 minutes to control the mild exotherm. Stir the reaction at room temperature for 12 hours.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1, ninhydrin stain). The disappearance of the secondary amine spot (which stains strongly with ninhydrin) confirms complete conversion.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality: This neutralizes unreacted STAB and prevents the degradation of the newly formed tertiary amine. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via flash column chromatography to yield the final inhibitor.

Protocol B: In Vitro Fluorogenic PgQC Inhibition Assay

Objective: Determine the inhibitory constant ( Ki​ ) of the synthesized derivative. Causality & Design: PgQC activity does not produce a directly measurable signal. Therefore, a coupled-enzyme assay is employed. PgQC converts the substrate H-Gln-AMC into pGlu-AMC. A secondary auxiliary enzyme, pyroglutamyl aminopeptidase (pGAP), specifically recognizes and cleaves the pGlu residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) [2].

Workflow N1 Step 1: Compound Preparation (DMSO Stock Dilution) N2 Step 2: Enzyme Pre-incubation (PgQC + pGAP + Inhibitor, 15 min) N1->N2 N3 Step 3: Substrate Addition (H-Gln-AMC) N2->N3 N4 Step 4: Fluorescence Monitoring (Ex 380 nm / Em 460 nm) N3->N4 N5 Step 5: Data Analysis (Ki Determination) N4->N5

Figure 2: Step-by-step workflow for the in vitro fluorogenic PgQC inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl and 50 mM NaCl, adjusted to pH 8.0. Causality: This pH mimics the slightly alkaline environment of the P. gingivalis periplasmic space, ensuring optimal enzyme folding and activity.

  • Reagent Dilution: Dilute recombinant PgQC and the auxiliary enzyme pGAP in the assay buffer.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO.

  • Pre-Incubation: In a black 96-well microtiter plate, combine 80 µL of the enzyme mixture with 5 µL of the inhibitor dilution. Incubate at 30°C for 15 minutes. Causality: This pre-incubation step is critical to allow the competitive inhibitor to reach thermodynamic binding equilibrium with the PgQC active site prior to the introduction of the substrate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Add 15 µL of the fluorogenic substrate H-Gln-AMC (using concentrations ranging from 0.25×Km​ to 2×Km​ ) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of AMC continuously for 10 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Self-Validation Check: Analyze the raw fluorescence-over-time curves. The slopes must be strictly linear over the 10-minute window. A non-linear (plateauing) curve indicates substrate depletion or enzyme degradation, which invalidates the steady-state Michaelis-Menten assumptions required for accurate Ki​ calculation.

  • Data Analysis: Calculate the initial velocities ( v0​ ) from the linear slopes. Determine the Ki​ value using global non-linear regression analysis fitted to a competitive inhibition model.

References

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 2021.[Link]

  • Novel small molecule targeting PgQC reduces Porphyromonas gingivalis virulence. Frontiers in Cellular and Infection Microbiology, 2024.[Link]

  • The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry, 2006.[Link]

Method

Application Note: Characterizing the Solubility Profile of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine for Drug Development

Introduction 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its role in developing therapeutics for a range of conditions, including neurological disorders and infectious diseases[1][2][3]. A fundamental yet critical parameter in the early stages of drug discovery and development is the compound's solubility. Poor solubility can severely limit a drug's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately hindering its bioavailability and therapeutic efficacy[4][5].

Imidazopyridine derivatives are often characterized by high lipophilicity and consequently poor aqueous solubility, posing a significant challenge for formulation and in-vitro assay development[5][6][7]. The structure of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine contains basic nitrogen atoms, suggesting that its aqueous solubility will be highly dependent on pH[8][9].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the solubility of this compound in both aqueous and organic solvent systems. We will detail the underlying scientific principles, provide step-by-step protocols for both thermodynamic and organic solubility assessment, and offer guidance on data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established industry practices.

Scientific Principles of Solubility

The Influence of Molecular Structure and pH

The solubility of a compound is dictated by its physicochemical properties. The target molecule, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, possesses a fused bicyclic heterocyclic system containing basic nitrogen atoms within the imidazo[4,5-c]pyridine core. These nitrogens can accept protons, meaning the compound will behave as a weak base.

The ionization state of a weak base is governed by the pH of the surrounding medium, a relationship quantitatively described by the Henderson-Hasselbalch equation[10][11][12]. For a weak base, the equation can be expressed as:

pH = pKa + log([Base] / [Conjugate Acid])

Where [Base] is the concentration of the neutral, unprotonated form and [Conjugate Acid] is the concentration of the protonated, ionized form.

  • In Acidic Solutions (low pH): When the pH is below the compound's pKa, the equilibrium shifts towards the protonated (ionized) form. This charged species is generally much more soluble in aqueous media due to favorable ion-dipole interactions with water molecules[13][14][15].

  • In Basic Solutions (high pH): At a pH above the pKa, the compound will predominantly exist in its neutral, unprotonated form. This form is typically less polar and therefore exhibits lower aqueous solubility[8][9].

This pH-dependent solubility is a critical factor for predicting a drug's behavior in the gastrointestinal tract, where pH varies from highly acidic in the stomach to near-neutral in the intestine[16].

G cluster_0 High pH (e.g., pH 9.0) cluster_1 Low pH (e.g., pH 4.0) Base Unprotonated Form (Neutral) Low Aqueous Solubility ConjAcid Protonated Form (Ionized / Charged) High Aqueous Solubility Base->ConjAcid + H⁺ ConjAcid->Base - H⁺

Caption: pH-dependent ionization of the basic imidazopyridine core.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two primary types of solubility measurements used in drug discovery.[16]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined using methods like the "shake-flask" technique, where excess solid is equilibrated with the solvent for an extended period (e.g., 24-72 hours)[17][18]. This value is the gold standard and is crucial for late-stage discovery and preclinical development[16][17].

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer[19][20]. It is a high-throughput method used for screening large compound libraries in early discovery[16][19]. Kinetic solubility values are often higher than thermodynamic ones but can be influenced by the rate of precipitation and the formation of amorphous solids versus stable crystals[21][22].

This guide will focus on determining the thermodynamic solubility to provide a definitive and reliable measure.

Experimental Protocols

The following protocols outline the determination of thermodynamic solubility in aqueous buffers and solubility in a panel of common organic solvents.

G cluster_aq Aqueous Thermodynamic Solubility cluster_org Organic Solvent Solubility start Start: Weigh Solid Compound aq_prep Add excess solid to pH buffers (4.0, 7.4, 9.0) start->aq_prep org_prep Add excess solid to organic solvents (DMSO, EtOH, etc.) start->org_prep aq_shake Equilibrate on shaker (24h, Room Temp) aq_prep->aq_shake aq_sep Separate Solid/Liquid (Centrifuge/Filter) aq_shake->aq_sep aq_quant Quantify Supernatant (HPLC-UV) aq_sep->aq_quant end End: Calculate & Report Solubility (µg/mL, µM) aq_quant->end org_shake Equilibrate on shaker (24h, Room Temp) org_prep->org_shake org_sep Separate Solid/Liquid (Centrifuge/Filter) org_shake->org_sep org_quant Quantify Supernatant (HPLC-UV) org_sep->org_quant org_quant->end

Sources

Application

Application Note &amp; Protocols: In Vitro Characterization of Novel Imidazo[4,5-c]pyridine Derivatives as PARP1 Inhibitors

Introduction and Scientific Principle The imidazo[4,5-c]pyridine scaffold is recognized in medicinal chemistry as a privileged structure, forming the core of numerous biologically active agents.[1][2][3] Its structural s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Principle

The imidazo[4,5-c]pyridine scaffold is recognized in medicinal chemistry as a privileged structure, forming the core of numerous biologically active agents.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases and, most notably, Poly(ADP-ribose) polymerase (PARP) enzymes.[2]

PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway.[4][5] Upon detecting a DNA single-strand break (SSB), PARP1 binds to the damaged site and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the lesion.[5][6]

Inhibition of PARP is a clinically validated strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality , arises because when PARP-mediated SSB repair is blocked, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with BRCA1/2 mutations (and thus a deficient HR pathway), the accumulation of DSBs leads to genomic instability and cell death.[5][7][8]

This document provides detailed in vitro protocols to assess a novel compound from this class, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (hereafter referred to as "Test Compound") , for its potential as a PARP1 inhibitor. We will first outline a biochemical assay to determine direct enzymatic inhibition and then a cell-based assay to measure its cytotoxic effect via the principle of synthetic lethality.

Part I: Biochemical PARP1 Inhibition Assay (Chemiluminescent)

This assay quantitatively measures the direct inhibitory effect of the Test Compound on the enzymatic activity of recombinant human PARP1. The principle relies on the NAD+-dependent PARylation of histone proteins coated onto a microplate. The amount of incorporated biotinylated-PAR is then detected using streptavidin-HRP and a chemiluminescent substrate.[4][9]

Rationale for Method Selection

A chemiluminescent ELISA-based format is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS) applications.[10][11] This method directly measures the product of the enzymatic reaction (PAR chains), providing a robust readout of PARP1 activity.[4]

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
Recombinant Human PARP1 EnzymeBPS BioscienceSource of enzymatic activity
Histone-Coated 96-Well Plate (White)BPS BioscienceSubstrate for PARP1
Activated DNA (Nick-Translated)VariesCo-factor to activate PARP1
Biotinylated NAD+VariesSubstrate for PARylation detection
10x PARP Assay BufferBPS BioscienceMaintains optimal pH and ionic strength
10x PARP Substrate MixtureBPS BioscienceContains biotinylated NAD+
Streptavidin-HRPVariesBinds to biotin for signal detection
Chemiluminescent HRP SubstrateVariesGenerates light upon reaction with HRP
OlaparibSelleck ChemicalsPositive control PARP inhibitor
Test CompoundN/ACompound to be evaluated
DMSO, ACS GradeVariesSolvent for compounds
1M DTTVariesAdditive for assay buffer
Deionized WaterN/AReagent dilution
96-well Plate LuminometerVariesSignal detection instrument
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution prep_buffer 1. Prepare 1x Assay Buffer (+ DTT) prep_enzyme 2. Dilute PARP1 Enzyme prep_buffer->prep_enzyme prep_compound 3. Prepare Test Compound Serial Dilutions prep_enzyme->prep_compound add_reagents 4. Add Buffer, Enzyme, DNA, and Inhibitor to Plate prep_compound->add_reagents incubate1 5. Incubate (1 hr, RT) add_reagents->incubate1 add_substrate 6. Add PARP Substrate (Biotin-NAD+) to Start incubate1->add_substrate incubate2 7. Incubate (1 hr, RT) add_substrate->incubate2 wash1 8. Wash Plate incubate2->wash1 add_hrp 9. Add Streptavidin-HRP wash1->add_hrp incubate3 10. Incubate (30 min, RT) add_hrp->incubate3 wash2 11. Wash Plate incubate3->wash2 add_chemilum 12. Add Chemiluminescent Substrate wash2->add_chemilum read_plate 13. Read Luminescence add_chemilum->read_plate

Caption: Workflow for the biochemical PARP1 chemiluminescent assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • 1x PARP Assay Buffer: Prepare by diluting the 10x stock with deionized water. Just before use, add DTT to a final concentration of 1 mM.

    • PARP1 Enzyme Solution: Thaw recombinant PARP1 on ice. Dilute to the working concentration (e.g., 2.5 ng/µL) with 1x PARP Assay Buffer. Prepare only the amount needed and keep on ice.

    • Test Compound & Control Dilutions: Prepare a 10 mM stock of the Test Compound and Olaparib (positive control) in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. A typical starting concentration for the plate might be 100 µM, so the highest concentration in the dilution plate would be 1 mM (assuming a 10x final dilution into the assay).

  • Assay Plate Setup:

    • Refer to the plate layout table below.

    • "Blank" Wells: Add 45 µL of 1x Assay Buffer.

    • "Positive Control (No Inhibitor)" Wells: Add 30 µL of 1x Assay Buffer.

    • "Test Compound/Olaparib" Wells: Add 30 µL of 1x Assay Buffer.

    • Add 5 µL of the appropriate inhibitor dilution (or DMSO for the Positive Control) to the designated wells.

    • To all wells except the "Blank," add 10 µL of the diluted PARP1 Enzyme/Activated DNA mixture. The final volume is 45 µL at this stage.

    • Incubate the plate for 1 hour at room temperature .

  • Enzymatic Reaction:

    • Prepare the 1x PARP Substrate Mixture by diluting the 10x stock in deionized water.

    • Start the reaction by adding 5 µL of the 1x PARP Substrate Mixture to all wells. The final reaction volume is now 50 µL.

    • Incubate for 1 hour at room temperature .

  • Detection:

    • Wash the plate 3 times with 200 µL/well of PBS + 0.05% Tween-20. Tap the plate on a paper towel to remove excess liquid.

    • Dilute Streptavidin-HRP in 1x Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature , protected from light.

    • Wash the plate again as described above (3 times).

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 50 µL to each well.

    • Immediately read the plate on a luminometer, measuring relative light units (RLU).

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average RLU of the "Blank" wells from all other wells.

    • The "Positive Control (No Inhibitor)" represents 0% inhibition (100% activity).

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Positive_Control))

  • Determine IC50 Value:

    • Plot the % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope).

    • The IC50 is the concentration of the inhibitor that results in 50% inhibition of PARP1 activity.[12] A lower IC50 value indicates higher potency.

Example Plate Layout (96-Well) 123456789101112
A BlankBlankOlap C1Olap C1Test C1Test C1Test C1Test C1Test C1Test C1Test C1Test C1
B Pos CtrlPos CtrlOlap C2Olap C2Test C2Test C2Test C2Test C2Test C2Test C2Test C2Test C2
C Pos CtrlPos CtrlOlap C3Olap C3Test C3Test C3Test C3Test C3Test C3Test C3Test C3Test C3
D Pos CtrlPos CtrlOlap C4Olap C4Test C4Test C4Test C4Test C4Test C4Test C4Test C4Test C4
E Pos CtrlPos CtrlOlap C5Olap C5Test C5Test C5Test C5Test C5Test C5Test C5Test C5Test C5
F Pos CtrlPos CtrlOlap C6Olap C6Test C6Test C6Test C6Test C6Test C6Test C6Test C6Test C6
G Pos CtrlPos CtrlOlap C7Olap C7Test C7Test C7Test C7Test C7Test C7Test C7Test C7Test C7
H Pos CtrlPos CtrlOlap C8Olap C8Test C8Test C8Test C8Test C8Test C8Test C8Test C8Test C8

Pos Ctrl = Positive Control (DMSO); Olap = Olaparib; Test = Test Compound; C1-C10 = Concentrations

Part II: Cell-Based Synthetic Lethality Assay

This assay measures the cytotoxic effect of the Test Compound on cancer cells with and without a functional homologous recombination (HR) pathway. A potent PARP inhibitor is expected to be significantly more toxic to HR-deficient cells (e.g., BRCA1 mutant) than to HR-proficient (wild-type) cells.[8]

Rationale for Method Selection

We will use a luminescent cell viability assay (e.g., CellTiter-Glo®) which quantifies ATP, an indicator of metabolically active cells. This method is highly sensitive and has a large linear range.[13] Using a long-term (e.g., 5-7 day) exposure is critical, as the cytotoxic effects of PARP inhibitors manifest over several cell cycles.[13]

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
MDA-MB-436 Cells (BRCA1 mutant)ATCCHR-deficient cell line
MDA-MB-231 Cells (BRCA wild-type)ATCCHR-proficient control cell line
Cell Culture Medium (e.g., RPMI-1640)VariesCell growth and maintenance
Fetal Bovine Serum (FBS)VariesGrowth supplement
Penicillin-StreptomycinVariesAntibiotic
CellTiter-Glo® Luminescent Cell Viability AssayPromegaMeasures ATP for cell viability
Opaque-Walled 96-Well PlatesVariesSuitable for luminescence assays
Test Compound & OlaparibN/AAs described in Part I
Cellular Mechanism & Assay Principle Diagram

G cluster_wt BRCA Wild-Type Cell (HR Proficient) cluster_mut BRCA Mutant Cell (HR Deficient) wt_ssb SSB wt_parp PARP Repair wt_ssb->wt_parp Blocked by wt_dsb DSB at Replication Fork wt_ssb->wt_dsb wt_parpi PARP Inhibitor wt_parpi->wt_parp wt_hr Homologous Recombination (HR) wt_dsb->wt_hr wt_survival Cell Survival wt_hr->wt_survival mut_ssb SSB mut_parp PARP Repair mut_ssb->mut_parp Blocked by mut_dsb DSB at Replication Fork mut_ssb->mut_dsb mut_parpi PARP Inhibitor mut_parpi->mut_parp mut_hr Defective HR mut_dsb->mut_hr mut_death Cell Death (Synthetic Lethality) mut_hr->mut_death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture MDA-MB-436 and MDA-MB-231 cells according to standard protocols.

    • Trypsinize and count the cells. Seed the cells into two separate opaque-walled 96-well plates at an optimized density (e.g., 1,000-2,000 cells/well) in 90 µL of culture medium.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare 10x final concentration serial dilutions of the Test Compound and Olaparib in culture medium from your DMSO stocks. Ensure the final DMSO concentration in the well will be ≤ 0.5%.

    • Add 10 µL of the 10x compound dilutions to the appropriate wells. Add 10 µL of medium with the equivalent DMSO concentration to the "No Treatment" control wells.

    • Return the plates to the incubator for 5-7 days . The long incubation is crucial for observing the full effect.[13]

  • Viability Measurement (Day 5-7):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well (equal to the volume of medium in the well).

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate luminometer.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • The "No Treatment" control wells represent 100% viability.

    • Use the following formula for each concentration: % Viability = 100 * (RLU_Treated / RLU_No_Treatment)

  • Determine EC50 Values:

    • For each cell line, plot % Viability versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model to determine the EC50 value (the concentration causing a 50% reduction in viability).

  • Interpretation:

    • A successful PARP inhibitor will show a significantly lower EC50 value in the BRCA1-mutant (MDA-MB-436) cell line compared to the BRCA-wild-type (MDA-MB-231) cell line.

    • This differential sensitivity is the hallmark of synthetic lethality and provides strong evidence for a PARP-inhibition mechanism of action in a cellular context.

Troubleshooting

IssuePossible CauseSuggested Solution
Biochemical Assay: High background signal in "Blank" wellsContamination of reagents; non-specific binding of Streptavidin-HRP.Use fresh buffers; increase the number of wash steps or the stringency of the wash buffer (e.g., higher Tween-20 concentration).
Biochemical Assay: No or very low signal in "Positive Control"Inactive PARP1 enzyme or degraded NAD+.Ensure enzyme was stored correctly at -80°C and not freeze-thawed repeatedly. Use fresh or newly purchased NAD+. Confirm DNA is activated.
Cell-Based Assay: High variability between replicate wellsUneven cell seeding; edge effects in the plate.Ensure a single-cell suspension before seeding. Do not use the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Cell-Based Assay: No differential sensitivity observedCompound is not a PARP inhibitor; compound is not cell-permeable; incubation time is too short.Confirm biochemical IC50 first. If potent, consider permeability issues. Ensure the cell-based assay runs for at least 5 days.[13]

References

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from [Link]

  • Das, D., et al. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS ONE, 13(7), e0200381. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Pathak, H. B., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1159. Retrieved from [Link]

  • Wang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 915494. Retrieved from [Link]

  • Abul-Futouh, H., et al. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 28(13), 5035. Retrieved from [Link]

  • University of Otago. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for potential use in cancer therapy. Retrieved from [Link]

  • Fontaine, T. R., et al. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 80(24), 5543-5553. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Sharma, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7356. Retrieved from [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. Retrieved from [Link]

  • Michelena, J., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications, 9(1), 2678. Retrieved from [Link]

  • ResearchGate. (2022). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(18), 4165. Retrieved from [Link]

  • Emran, J. P., et al. (2023). PARP inhibitor-induced anti-tumour chemokine response is suppressed by dipeptidyl peptidase 4 (DPP4) in ovarian cancer. Nature Communications, 14(1), 3804. Retrieved from [Link]

  • Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 48(10), 3481-91. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. The following guidance is ba...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. The following guidance is based on the known hazards of structurally related pyridine derivatives, general safety protocols for heterocyclic compounds, and information available for its dihydrochloride salt. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purines.[1] This structural similarity has led to the exploration of its derivatives for a wide range of biological activities, including their potential as anticancer agents, antimycobacterials, and modulators of various receptors.[2][3] The subject of this guide, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, is a member of this important class of compounds. Given its potential utility in drug discovery and development, a thorough understanding of its proper handling and storage is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Compound Properties

A comprehensive toxicological and stability profile for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is not yet publicly available. The information below is compiled from data on its dihydrochloride salt and related heterocyclic compounds.

PropertyValue/InformationSource
Chemical Name 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridineN/A
Synonym(s) 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine[4]
CAS Number 1235528-19-4 (free base)[5]
CAS Number (Dihydrochloride) 1235441-13-0[4]
Molecular Formula (Dihydrochloride) C₉H₁₅Cl₂N₃[4]
Molecular Weight (Dihydrochloride) 236.14 g/mol [4]
Appearance Not specified. Assumed to be a solid.N/A
Purity ≥95% (for the dihydrochloride salt)[4]
Solubility Not specified. Pyridine and its derivatives can be miscible with water.[6]N/A
Reactivity Incompatible with strong oxidizing agents and strong acids.[7]N/A

Safe Handling Protocols

Given the potential for pyridine-containing compounds to be harmful if inhaled, ingested, or in contact with skin, a stringent set of handling procedures is mandatory.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.[10]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended for extended operations.Provides splash protection against pyridine compounds. Note that breakthrough times can be short; therefore, immediate replacement after contamination is crucial.[11]
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7]
Skin and Body Protection Chemical-resistant lab coat, fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.[11]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.A fume hood is the primary means of controlling inhalation exposure.[11]
Experimental Workflow for Safe Handling

The following protocol outlines the essential steps for safely handling 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.[10]

  • Designate a specific area within the fume hood for handling this compound.

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) and reagents before handling the compound.

  • Ensure an emergency eyewash station and safety shower are readily accessible.[12]

Step 2: Donning PPE

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Thoroughly wash and dry hands before putting on inner gloves.

  • Put on the outer pair of gloves.

Step 3: Compound Handling

  • Conduct all manipulations, including weighing and transferring, of the compound within the designated area of the chemical fume hood.[6]

  • Use appropriate tools (e.g., spatula) to handle the solid compound, avoiding the creation of dust or aerosols.

  • If preparing a solution, slowly add the compound to the solvent to prevent splashing.

Step 4: Post-Handling Procedures

  • Securely close the primary container of the compound.

  • Decontaminate any surfaces that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, inner gloves, and finally, the safety goggles.

  • Wash hands thoroughly with soap and water after handling is complete.[9]

Step 5: Spill Response

  • For small spills, use an inert absorbent material like sand or vermiculite to contain the solid.

  • Carefully sweep the material into a designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[9]

Step 6: First Aid

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[13]

  • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don PPE (Lab Coat, Goggles, Double Gloves) prep_fume_hood->prep_ppe prep_area Designate Handling Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Surfaces & Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of the compound. For the dihydrochloride salt, storage at room temperature in a dry and cool place is recommended.[4] The following general guidelines should be followed for the free base as well.

  • Temperature: Store in a cool, dry place.[10] Avoid temperature extremes.[7]

  • Atmosphere: Store in a well-ventilated area.[8] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

  • Light: Protect from direct sunlight.[8] Store in an opaque or amber vial.

  • Container: Use a tightly sealed, compatible container, such as glass or high-density polyethylene.[10][14] Ensure the cap is in good condition to prevent leakage.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

cluster_conditions Storage Conditions start Compound Received check_form Is it for long-term (> 6 months) storage? start->check_form short_term Short-Term Storage check_form->short_term No long_term Long-Term Storage check_form->long_term Yes cond1 • Tightly sealed container • Cool, dry, dark location • Away from incompatibles short_term->cond1 cond2 • Tightly sealed container • Cool, dry, dark location • Under inert atmosphere (N2/Ar) • Away from incompatibles long_term->cond2

Caption: Decision logic for determining appropriate storage conditions.

Protocol for Solution Preparation

This protocol outlines the steps for preparing a stock solution of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Materials:

  • 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Pipettes

  • Analytical balance

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired concentration and volume.

  • Weigh Compound: In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper.

  • Transfer to Flask: Carefully transfer the weighed compound into the appropriate volumetric flask.

  • Add Solvent: Add a portion of the solvent to the flask (approximately half of the final volume).

  • Dissolve Compound: Gently swirl or sonicate the flask to ensure the complete dissolution of the compound.

  • Bring to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Label and Store: Transfer the solution to a properly labeled storage vial, including the compound name, concentration, solvent, and date of preparation. Store under the appropriate conditions as outlined in Section 4.

start Calculate Mass weigh Weigh Compound (in Fume Hood) start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~50% Solvent transfer->add_solvent dissolve Dissolve Solid (Swirl/Sonicate) add_solvent->dissolve final_volume Add Solvent to Mark dissolve->final_volume mix Mix by Inversion final_volume->mix store Label and Store Solution mix->store

Caption: Workflow for the preparation of a stock solution.

Waste Disposal

All waste containing 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine must be treated as hazardous waste.[15]

  • Waste Streams: Segregate waste into compatible categories (e.g., solid waste, liquid waste).[14]

  • Solid Waste: Collect unused compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[14]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[16] Incineration is a common disposal method for pyridine-containing waste.[9]

References

  • BenchChem. (2025). Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • (2023, February 1).
  • Apollo Scientific. (n.d.). Pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 1-Cyclopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine dihydrochloride.
  • ThermoFisher. (2010, June 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • (n.d.). Disposing Amine Waste.
  • Pahari, P. K., & Sharma, M. M. (n.d.). Recovery of heterocyclic amines from dilute aqueous waste streams. Industrial & Engineering Chemistry Research.
  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • (n.d.). 6-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyrido[2,3-b]pyrazine.
  • NextSDS. (n.d.). 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
  • (n.d.).
  • (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing).
  • (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine.
  • (n.d.).
  • (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • (2013, February 1).
  • (2005, May 19).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • (n.d.).
  • (2017, July 5). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows for maximizing the reaction yield and purity of 1-cyclopropyl-4,5,6,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows for maximizing the reaction yield and purity of 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine . This specific heterocyclic building block is highly valued in medicinal chemistry, particularly in the development of human glutaminyl cyclase inhibitors for Alzheimer's disease[1] and targeted therapies against Porphyromonas gingivalis[2].

Because this synthesis involves highly reactive α-aminoketone intermediates, chemists frequently encounter issues with polymerization, low cyclization yields, and difficult isolations. This guide is designed to help you navigate and eliminate these bottlenecks.

Part 1: The Self-Validating Synthetic Protocol

To ensure high scientific integrity and reproducibility, we have engineered a 4-step "self-validating" protocol. Each step includes specific analytical checkpoints (LC-MS m/z targets) to verify success before proceeding, preventing the carryover of silent failures.

SyntheticWorkflow SM N-Boc-4-piperidone Step1 Step 1: α-Bromination (Br2, CHCl3, <5°C) SM->Step1 Int1 3-Bromo-1-Boc-4-piperidone Step1->Int1 Step2 Step 2: Amination (Cyclopropylamine, 0°C) Int1->Step2 Int2 3-(Cyclopropylamino)- 1-Boc-4-piperidone Step2->Int2 Step3 Step 3: Cyclization (Formamidine Acetate, NH3/MeOH) Int2->Step3 Int3 1-Cyclopropyl-5-Boc- tetrahydroimidazo[4,5-c]pyridine Step3->Int3 Step4 Step 4: Deprotection (4M HCl in Dioxane) Int3->Step4 Product 1-Cyclopropyl-1H,4H,5H,6H,7H- imidazo[4,5-c]pyridine 2HCl Step4->Product

Fig 1: Synthetic workflow for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Step-by-Step Methodology

Step 1: Synthesis of 3-Bromo-1-Boc-4-piperidone

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous CHCl₃ and cool to 0 °C under N₂.

  • Add a catalytic amount of 33% HBr in AcOH to initiate enolization.

  • Dropwise add a solution of Br₂ (1.05 eq) in CHCl₃ over 30 minutes, keeping the internal temperature strictly below 5 °C.

  • Quench with cold saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure at <25 °C. Self-Validation Checkpoint: LC-MS must show the 1:1 isotopic doublet at m/z 278.0 / 280.0 [M+H]⁺ . Proceed immediately to Step 2.

Step 2: Synthesis of 3-(Cyclopropylamino)-1-Boc-4-piperidone

  • Dissolve the crude 3-bromo intermediate in anhydrous THF and cool to 0 °C.

  • Slowly add cyclopropylamine (3.0 eq). The excess amine serves as both the nucleophile and the acid scavenger.

  • Stir for 2 hours at 0 °C.

  • Filter off the precipitated cyclopropylamine hydrobromide salts. Concentrate the filtrate in vacuo. Self-Validation Checkpoint: LC-MS must show m/z 255.2 [M+H]⁺ . Do not subject to silica gel chromatography; use the crude oil directly.

Step 3: Imidazole Ring Construction (Yield-Limiting Step)

  • Dissolve the crude α-aminoketone in a 7N solution of ammonia in methanol.

  • Add formamidine acetate (5.0 eq).

  • Seal the reaction vessel and heat to 70 °C for 12 hours.

  • Cool to room temperature, concentrate, and partition between EtOAc and brine. Purify via flash chromatography (DCM:MeOH 95:5). Self-Validation Checkpoint: LC-MS must show m/z 264.2 [M+H]⁺ .

Step 4: Deprotection to Final Product

  • Dissolve the Boc-protected intermediate in minimal anhydrous DCM.

  • Add 4M HCl in dioxane (10.0 eq) at 0 °C.

  • Stir at room temperature for 3 hours until a white precipitate fully forms.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final product[3]. Self-Validation Checkpoint: LC-MS must show m/z 164.1 [M+H]⁺ .

Part 2: Troubleshooting Guide & FAQs

TroubleshootingLogic Start Yield < 20% or Impure Product Q1 Is 3-bromo intermediate turning black/tarry? Start->Q1 A1 Action: Do not isolate. React immediately at 0°C. Q1->A1 Yes Q2 Is LC-MS showing [2M-H] pyrazine dimers in Step 3? Q1->Q2 No A2 Action: Increase formamidine acetate to 5+ eq. Q2->A2 Yes Q3 Is final product co-eluting with salts? Q2->Q3 No A3 Action: Precipitate as 2HCl salt in ether/dioxane. Q3->A3 Yes

Fig 2: Troubleshooting logic tree for identifying and resolving yield-limiting steps.

Q1: My α-bromination step yields a complex mixture with multiple spots on TLC. How do I control this? A1: Causality: The formation of multiple spots is typically due to polybromination and subsequent elimination. N-Boc-4-piperidone can enolize on both sides of the ketone. If the reaction temperature exceeds 5 °C, or if the initial enolization is not controlled, excess bromine will react indiscriminately. Solution: Use a catalytic amount of HBr to cleanly initiate the enolization before adding bromine. Keep the reaction strictly at 0 °C and quench immediately after 30 minutes.

Q2: During the amination step, my intermediate turns into a black tar. What is the mechanism of this degradation? A2: Causality: 3-bromo-4-piperidones are notoriously unstable. They readily undergo dehydrohalogenation (loss of HBr) to form a highly reactive α,β-unsaturated enone, which then rapidly polymerizes into a black tar. Solution:Never attempt to purify the 3-bromo intermediate via column chromatography. Extract it cold, concentrate it at room temperature (never heat the rotovap bath), and subject it immediately to the cyclopropylamine substitution at 0 °C.

Q3: The imidazole cyclization (Step 3) is stalling at a 25% yield, and I am isolating a significant amount of a byproduct with double the expected mass. What is happening? A3: Causality: You are observing pyrazine dimerization. α-Aminoketones are prone to bimolecular self-condensation, forming dihydropyrazines that spontaneously oxidize to pyrazines. To form the imidazole ring, the condensation of the α-aminoketone with formamidine acetate must outcompete this dimerization pathway. Solution: Run the reaction in a sealed tube with a massive excess of formamidine acetate (5.0+ equivalents) in a solution of liquid ammonia/methanol at 70 °C. The high concentration of amidine and ammonia forces the equilibrium toward the desired[4].

Q4: The final deprotected product is a sticky, hygroscopic oil that won't crystallize. How do I get a handleable solid? A4: Causality: The free base of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is highly polar and strongly hygroscopic, making it difficult to isolate cleanly via normal-phase chromatography. Solution: Exploit its basicity. Treat the Boc-protected precursor with 4M HCl in dioxane. The resulting [3] is a stable, non-hygroscopic white solid that will crash out of solution upon the addition of cold diethyl ether, completely bypassing the need for chromatography.

Part 3: Quantitative Data & Yield Optimization

By applying the mechanistic corrections outlined in the FAQs, researchers can expect a dramatic improvement in overall throughput. The table below summarizes the quantitative differences between standard literature conditions and our optimized protocol.

Reaction StepStandard ConditionsOptimized ConditionsYield ImprovementCausality for Improvement
1. α-Bromination Br₂, DCM, RT, 2hBr₂, CHCl₃, 0 °C, 30 min60% → 85%Strict thermal control minimizes polybromination and enone elimination.
2. Amination Cyclopropylamine (1.2 eq), RTCyclopropylamine (3.0 eq), 0 °C, immediate use40% → 75%Excess amine acts as a rapid acid scavenger; cold temp prevents tarring.
3. Cyclization Formamidine acetate (1.5 eq), RefluxFormamidine acetate (5.0 eq), NH₃/MeOH, 70 °C30% → 68%High amidine/NH₃ concentration kinetically outcompetes pyrazine dimerization.
4. Deprotection TFA, DCM, RT4M HCl in Dioxane, 0 °C to RT80% → 95%Direct precipitation of the highly pure 2HCl salt avoids column losses.
Overall Yield --~5.7% → ~41% Cumulative retention of unstable intermediates.

References

  • Kim, S., et al. (2019). Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer’s Agents by Structure-Based Design. Journal of Medicinal Chemistry, 62(17), 7996–8010. Retrieved from[Link]

  • Manh, N. V., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1206. Retrieved from[Link]

  • Zábranský, M., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(6), 1183-1190. Retrieved from[Link]

Sources

Optimization

preventing thermal degradation of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine during reflux

Welcome to the Application Science Knowledge Base. This guide is specifically engineered for researchers and drug development professionals experiencing stability issues during the synthesis and functionalization of 1-cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. This guide is specifically engineered for researchers and drug development professionals experiencing stability issues during the synthesis and functionalization of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (hereafter referred to as 1-cyclopropyl-THIP).

Phenomenon Overview: The Causality of Degradation

The synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives often requires elevated temperatures (reflux) for steps such as Pictet-Spengler cyclization or N5-alkylation 1. However, the tetrahydropyridine ring contains an electron-rich secondary amine at the N5 position.

At reflux temperatures, the kinetic energy of the molecules increases, drastically accelerating the reactivity of the nitrogen's lone-pair electrons with atmospheric oxygen or oxidizing impurities 2. This thermal stress typically leads to autoxidation, resulting in N-oxide formation or the loss of four hydrogen atoms (-4 Da) to form the fully aromatic, thermodynamically stable 1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

Diagnostic Matrix: Identifying Your Degradation Pathway

Use the quantitative and visual data in this table to diagnose the specific mode of failure in your reaction vessel.

Degradation PathwayVisual IndicatorLC-MS Signature (Δm/z)Primary CausalityPrimary Preventive Action
Aromatization Dark brown/red solution-4 Da (loss of 4H)O₂ ingress + High TempStrict Argon blanketing & sparging
N-Oxidation Yellowing/Cloudiness+16 Da (addition of O)Dissolved O₂ in solventSolvent degassing (Freeze-Pump-Thaw)
Thermal Cleavage Black tar/precipitateVariable low-mass fragmentsLocalized overheatingUse oil bath/aluminum block heating

Mechanistic Pathway & Interventions

ThermalDegradation A 1-cyclopropyl-THIP (Intact) B Thermal Stress (Reflux) A->B Heat applied C Dissolved O2 (Oxidant) A->C Air exposure D Aromatization (-4 Da) B->D Pyrolysis (Hotspots) C->D Autoxidation E N-Oxidation (+16 Da) C->E Lone pair attack F Argon Sparging (Displaces O2) F->C Blocks G Oil Bath Heating (Prevents Hotspots) G->B Regulates

Mechanistic pathways of THIP thermal degradation and targeted preventive interventions.

Self-Validating Protocol: Strict Anaerobic Reflux Setup

To prevent oxidation and thermal cleavage, you must treat 1-cyclopropyl-THIP with the same rigor as an organometallic reagent. Follow this self-validating methodology:

Step 1: Solvent Degassing (The Causality: Removing internal oxidants) Purging the headspace is insufficient; oxygen trapped in solvent voids will react upon heating 3.

  • Action: Sparge your selected non-nucleophilic solvent with high-purity Argon for a minimum of 15–30 minutes via a submerged needle.

  • Validation: For highly sensitive downstream applications, utilize three Freeze-Pump-Thaw cycles. The cessation of bubbling during the thaw cycle under vacuum validates the complete removal of dissolved gases.

Step 2: Apparatus Assembly & Purging

  • Action: Assemble the round-bottom flask and reflux condenser. Attach a Schlenk line to the top of the condenser. Evacuate the assembled apparatus and backfill with Argon three times.

  • Validation: The pressure gauge on your Schlenk line must hold a static vacuum (e.g., < 0.1 mbar) for 60 seconds before backfilling. If pressure rises, you have an atmospheric leak.

Step 3: Uniform Heating (The Causality: Preventing Pyrolysis)

  • Action: Submerge the flask in a pre-equilibrated silicone oil bath or custom-fit aluminum heating block. Never use a heating mantle.

  • Causality: Heating mantles create localized hotspots at the glass-liquid interface that can exceed the solvent's boiling point by >50°C. This localized extreme heat provides the activation energy required for C-N bond cleavage and pyrolysis. The high specific heat capacity of oil/water baths ensures uniform temperature distribution, drastically reducing thermal degradation 4.

Step 4: Continuous Monitoring

  • Action: Maintain a slow, continuous Argon sweep during reflux.

  • Validation: Monitor the mineral oil bubbler. A consistent rate of 1 bubble per second validates positive pressure. Critical Check: If the bubbler oil begins pulling backward toward the reaction, your temperature has dropped, creating a vacuum that is actively sucking atmospheric oxygen into the condenser. Increase Argon flow immediately.

Troubleshooting FAQs

Q: I purged my flask with nitrogen, but the solution still turned dark red/black. What went wrong? A: If your LC-MS shows a -4 Da mass shift, aromatization has occurred. This happens when the solvent itself is not degassed. Purging only the headspace leaves dissolved oxygen in the solvent matrix, which reacts violently with the N5 lone pair once thermal kinetic energy is applied [[2]](). Ensure you sparge the solvent directly for at least 15 minutes 3.

Q: Can I use chemical additives to suppress this degradation instead of complex Schlenk techniques? A: Yes, depending on your downstream chemistry. The addition of a free radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene) or 1-methyl-3H-imidazole-2-thione at concentrations of 100–250 ppm, can effectively inhibit the radical chain mechanism of amine oxidation 5. However, you must verify that these additives do not poison transition-metal catalysts if your next step involves cross-coupling.

Q: My reaction requires a basic environment, but degradation seems worse when I add the base. Why? A: Oxidation is highly pH-dependent. Deprotonating the system or adding base prevents the secondary amine from existing in its protonated (ammonium) salt form. The free base form exposes the nitrogen lone pair, making it significantly more electron-rich and thus exponentially more susceptible to autoxidation at reflux temperatures. If base is required, anaerobic conditions are absolutely non-negotiable.

References

  • How to prevent the oxidation of Amine Catalyst? - Blog Mingxu Chemicals[Link]

  • How to prevent/minimize rapid air oxidation or arylamine... ResearchGate[Link]

  • US20120271026A1 - Inhibition of amine oxidation Google P
  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase PMC - National Institutes of Health[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Imidazopyridine Scaffolds: A Comparative Analysis for Drug Discovery

Introduction: The imidazopyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural analogy to endogenous purines all...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The imidazopyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1] This guide provides an in-depth comparison of the major imidazopyridine isomers, with a special focus on the imidazo[4,5-c]pyridine scaffold, to inform rational drug design and development. While the specific derivative 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is not widely documented, its constituent parts—the saturated imidazo[4,5-c]pyridine core and the N-cyclopropyl group—provide a valuable framework for discussing key structure-activity relationships (SAR).

We will dissect the distinct chemical personalities and therapeutic applications of three principal isomers: imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[4,5-b]pyridine. This analysis will be grounded in experimental data, synthetic accessibility, and established pharmacological profiles.

Part 1: The Isomeric Landscape of Imidazopyridines

The positioning of the nitrogen atom in the pyridine ring and the fusion pattern of the imidazole ring gives rise to several isomeric forms, each with a unique electronic distribution and three-dimensional shape.[1][2] This structural diversity is the foundation of their varied pharmacological activities.

Imidazopyridine_Isomers cluster_0 Imidazo[4,5-c]pyridine (e.g., TLR7/8 Agonists) cluster_1 Imidazo[1,2-a]pyridine (e.g., Zolpidem) cluster_2 Imidazo[4,5-b]pyridine (e.g., Kinase Inhibitors) img0 img1 img2

Caption: The three principal isomers of the imidazopyridine scaffold.

Part 2: Head-to-Head Scaffold Comparison

Scaffold 1: The Imidazo[4,5-c]pyridine Core

Often considered a 3-deazapurine isostere, this scaffold is a cornerstone for agents modulating the immune system and cell signaling pathways. Its derivatives have gained prominence as potent agonists of Toll-like receptors (TLRs) and inhibitors of various kinases.[1][3]

  • Synthetic Accessibility: The most common route involves the condensation and cyclization of 3,4-diaminopyridines with carboxylic acids, aldehydes, or their equivalents.[1][4] This method allows for facile introduction of diversity at the 2-position of the imidazole ring.

  • Pharmacological Profile:

    • Immune Modulation (TLR7/8 Agonism): The imidazo[4,5-c]quinoline (a related benzofused analog) Resiquimod (R-848) is a classic example. It potently activates TLR7 and TLR8, leading to the production of pro-inflammatory cytokines like IFN-α, TNF-α, and IL-6.[5][6][7] This activity is being harnessed for antiviral therapies and cancer vaccine adjuvants.[8]

    • Kinase Inhibition: While the HDAC inhibitor Mocetinostat features a 2-aminobenzamide structure, its design evolution from purine-like scaffolds highlights the utility of related nitrogenous heterocycles in targeting ATP-binding sites.[9][10][11] Derivatives of imidazo[4,5-c]pyridines have been specifically designed as dual angiotensin II type 1 (AT1) receptor blockers and peroxisome proliferator-activated receptor-γ (PPARγ) agonists.[12]

Scaffold 2: The Imidazo[1,2-a]pyridine Core

This is arguably the most commercially successful imidazopyridine isomer, largely due to its role in central nervous system (CNS) active agents.[13][14] It is not a direct purine isostere, which contributes to its distinct biological target profile.

  • Synthetic Accessibility: The Tschitschibabin reaction, involving the condensation of 2-aminopyridines with α-halocarbonyl compounds, is the classical and most versatile method for its synthesis.[15][16] This allows for extensive functionalization, particularly at the C3 position, which is often crucial for activity.[17][18]

  • Pharmacological Profile:

    • GABA-A Receptor Modulation: This scaffold is famously embodied by Zolpidem (Ambien), a potent hypnotic agent.[19][20] Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, showing selectivity for the α1 subunit.[21][22][23] This selectivity is thought to confer its strong sedative effects with weaker anxiolytic and muscle-relaxant properties compared to non-selective benzodiazepines.[22]

    • Other Applications: The scaffold's versatility has led to its exploration in a multitude of other areas, including anticancer, anti-inflammatory, and antibacterial agents.[17][24] Recent studies have also highlighted its potential in developing new anti-tuberculosis drugs with favorable pharmacokinetic profiles.[25]

Scaffold 3: The Imidazo[4,5-b]pyridine Core

As a 1-deazapurine isostere, this scaffold is frequently employed in the development of kinase inhibitors and other agents targeting ATP-binding proteins.[26] Its electronic properties closely mimic the natural purine core.

  • Synthetic Accessibility: Typically synthesized from 2,3-diaminopyridine precursors, which are cyclized with reagents like carboxylic acids or aldehydes.[26][27] Tandem reactions starting from materials like 2-chloro-3-nitropyridine offer efficient, one-pot routes to diverse derivatives.[27]

  • Pharmacological Profile:

    • Anticancer Activity: This scaffold is a workhorse in oncology research. Derivatives have been developed as potent cytotoxic agents and inhibitors of key cancer-related targets like Aurora kinases and c-Met kinase.[28][29][30]

    • Broad Biological Activity: Beyond cancer, these compounds have shown anti-inflammatory, antiviral, and antimicrobial activities.[31]

Comparative Data Summary
FeatureImidazo[4,5-c]pyridine Imidazo[1,2-a]pyridine Imidazo[4,5-b]pyridine
Purine Isostere Yes (3-Deazapurine)NoYes (1-Deazapurine)
Primary Synthesis From 3,4-Diaminopyridines[1]From 2-Aminopyridines (Tschitschibabin)[16]From 2,3-Diaminopyridines[26]
Key Therapeutic Area Immunology, Antiviral[3]Central Nervous System (CNS)[19]Oncology, Anti-infective[28][30]
Primary MOA TLR7/8 Agonism[5]GABA-A Receptor Modulation[21][22]Kinase Inhibition, Cytotoxicity
Exemplar Compound Resiquimod (related scaffold)[5]Zolpidem[19][20]Various Kinase Inhibitors[28]
PK/ADME Profile Orally bioavailable (Resiquimod)[5]Rapid onset, short half-life (Zolpidem)[19]Varies; can be optimized for good PK[25][32]

Part 3: The Impact of Key Substitutions

The Saturated Ring: From Aromaticity to 3D Shape

The user's initial query specified a 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, which implies a tetrahydro-pyridinyl ring fused to the imidazole. This saturation dramatically alters the scaffold's properties compared to its aromatic counterpart:

  • Increased Basicity: The sp3-hybridized nitrogen in the saturated ring is significantly more basic than the sp2 nitrogen in an aromatic pyridine ring. This has profound implications for pKa, aqueous solubility at physiological pH, and potential off-target interactions (e.g., hERG channel).

  • Three-Dimensionality: The flat, planar aromatic system is replaced by a flexible, three-dimensional structure (e.g., a chair or boat conformation). This is a critical strategy in modern drug design to improve binding affinity and selectivity by accessing deeper or more complex pockets in a target protein.

The N-Cyclopropyl Group: A "Magic" Moiety?

The N-cyclopropyl substituent is a common and often highly effective modification in medicinal chemistry. Its introduction onto the imidazole nitrogen of the scaffold would likely confer several advantages:

  • Modulation of Lipophilicity: A cyclopropyl group is less lipophilic than larger alkyl groups like isopropyl or tert-butyl.[33][34] This can be a crucial tool for optimizing ADME properties, as excessive lipophilicity often leads to poor solubility and metabolic instability.

  • Metabolic Stability: The cyclopropyl group itself is generally resistant to oxidative metabolism, often blocking a potential site of metabolic attack on the nitrogen atom.

  • Potency and Selectivity: The rigid, compact nature of the cyclopropyl ring can provide an optimal fit within a binding pocket, enhancing potency.[35] It can also introduce subtle conformational constraints on the rest of the molecule that improve selectivity.

  • Basicity Reduction: The electron-withdrawing nature of the cyclopropyl group can slightly decrease the basicity of the adjacent nitrogen atom, which can be beneficial for tuning physicochemical properties.[33]

SAR_Concepts cluster_scaffold Scaffold Modification cluster_props Property Changes cluster_substituent Substituent Effect Aromatic Aromatic Imidazo[4,5-c]pyridine Saturated Saturated Imidazo[4,5-c]pyridine Aromatic->Saturated Saturation Basicity Increased Basicity Saturated->Basicity Solubility Increased Solubility (at low pH) Saturated->Solubility Shape Increased 3D Shape Saturated->Shape Lipophilicity Modulated Lipophilicity Metabolism Improved Metabolic Stability Parent N-H Cyclopropyl N-Cyclopropyl Parent->Cyclopropyl Addition Cyclopropyl->Lipophilicity Cyclopropyl->Metabolism

Caption: Logical relationships between scaffold modification and resulting properties.

Part 4: Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Imidazo[4,5-c]pyridine

This protocol is based on the condensation of a diaminopyridine with a carboxylic acid, a robust method for generating diversity at the 2-position.[1]

Objective: To synthesize 2-phenyl-1H-imidazo[4,5-c]pyridine.

Materials:

  • Pyridine-3,4-diamine

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine pyridine-3,4-diamine (1.0 eq) and benzoic acid (1.1 eq).

  • Add polyphosphoric acid (approx. 10x the weight of the diamine) to the flask.

  • Heat the mixture to 180-200 °C with stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Carefully pour the warm mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form.

  • Extract the aqueous suspension with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Representative TLR7/8 Reporter Assay

This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8 activation by a test compound.[3]

Objective: To determine the EC₅₀ of a test compound for TLR7 activation.

Materials:

  • HEK-Blue™ hTLR7 cells (or similar reporter cell line expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase, SEAP, reporter gene)

  • Test compound (e.g., an imidazo[4,5-c]pyridine derivative)

  • Resiquimod (R-848) as a positive control[5]

  • HEK-Blue™ Detection medium

  • Sterile, 96-well flat-bottom plates

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in cell culture medium.

  • Plate HEK-Blue™ hTLR7 cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Add 20 µL of each concentration of the test compound, positive control (Resiquimod), and vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.

  • To a separate 96-well plate, add 180 µL of HEK-Blue™ Detection medium to each well.

  • Carefully transfer 20 µL of the supernatant from the cell plate (from step 4) to the corresponding wells of the detection plate.

  • Incubate the detection plate at 37 °C for 1-4 hours, or until a color change is visible.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the EC₅₀ value by plotting the absorbance data against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_detection Signal Detection A Plate HEK-Blue™ hTLR7 Reporter Cells B Incubate Overnight A->B D Add Compounds to Cells B->D C Prepare Serial Dilutions of Test Compound & Controls C->D E Incubate 18-24h at 37°C D->E F Transfer Supernatant to Detection Plate E->F G Incubate with SEAP Substrate F->G H Read Absorbance at 620-650 nm G->H I Calculate EC50 H->I Data Analysis

Caption: Workflow for a TLR7/8 SEAP reporter gene assay.

Conclusion

The choice of an imidazopyridine scaffold is a critical decision in drug design that profoundly influences the resulting compound's biological activity and developability.

  • The imidazo[1,2-a]pyridine scaffold remains the framework of choice for targeting CNS GABA-A receptors, with well-established synthetic routes and a wealth of SAR data.

  • The imidazo[4,5-b]pyridine scaffold, as a close isostere of purine, is a powerful starting point for developing kinase inhibitors for oncology.

  • The imidazo[4,5-c]pyridine scaffold is a validated platform for immune modulation via TLR7/8 agonism and offers significant opportunities in antiviral and immuno-oncology applications.

By understanding the distinct synthetic access, steric and electronic properties, and historical applications of each isomer, researchers can more effectively select the appropriate core for their specific therapeutic target. Furthermore, strategic modifications, such as ring saturation and the introduction of unique substituents like the N-cyclopropyl group, provide powerful tools to fine-tune physicochemical properties and optimize a compound's journey from a hit to a clinical candidate.

Sources

Comparative

Comprehensive Validation Guide for the Quantification of 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

As a Senior Application Scientist, navigating the quantification of complex heterocyclic scaffolds requires moving beyond generic protocols. 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (often utilized as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the quantification of complex heterocyclic scaffolds requires moving beyond generic protocols. 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (often utilized as a critical intermediate or active pharmaceutical ingredient fragment) presents unique analytical challenges. The structural resemblance between fused imidazopyridine heterocyclic ring systems and purines makes them highly valuable in medicinal chemistry, particularly for targeting numerous disease conditions including viral infections and autoimmune disorders[1].

However, its physicochemical properties—specifically the highly basic secondary amine in the tetrahydropyridine ring (pKa ~9.5) and the imidazole nitrogens (pKa ~6.0)—demand rigorous, causality-driven analytical design. This guide objectively compares three quantification methodologies (UHPLC-UV, LC-MS/MS, and qNMR) and provides field-proven, self-validating protocols designed to meet current regulatory standards[2],[3].

Method Performance Comparison

Selecting the correct analytical alternative depends entirely on the sample matrix and the required sensitivity. Below is an objective comparison of the three primary quantification strategies.

Analytical MethodBest Suited ForSensitivity (LOD)Matrix CompatibilityRegulatory StandardKey Advantage
UHPLC-UV (High-pH) Bulk API / Intermediate Release~0.5 µg/mLNeat solutions, simple formulationsICH Q2(R2)High precision, robust routine QC
LC-MS/MS (HILIC) PK/TK Biological Studies~0.05 ng/mLPlasma, serum, complex tissuesICH M10Extreme sensitivity and selectivity
qNMR (1H-NMR) Absolute Purity Determination~1.0 mg/mLPurified isolatesISO 17025Requires no reference standard

Experimental Protocols: Causality & Self-Validating Systems

A robust analytical method is not just a sequence of steps; it is a self-validating system . This means the protocol continuously interrogates its own operational integrity in real-time. If predefined system suitability criteria are not met, the system autonomously halts, preventing the generation of invalid data.

Protocol 1: UHPLC-UV for Bulk Quantification (ICH Q2(R2) Compliant)

The Causality of the Method: Standard silica-based C18 columns suffer from residual silanol interactions, which act as weak cation exchangers and cause severe peak tailing for basic secondary amines. By employing an Ethylene Bridged Hybrid (BEH) C18 column, we can elevate the mobile phase pH to 10.5. This deliberately deprotonates the tetrahydropyridine nitrogen, neutralizing the molecule, maximizing hydrophobic retention, and ensuring perfectly symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate & Temperature: 0.4 mL/min; Column oven set to 40°C to reduce backpressure and improve mass transfer.

  • Detection: UV absorbance at 220 nm (optimal for the imidazopyridine chromophore).

Self-Validating System Architecture:

  • System Blank: An initial injection of mobile phase must show no peaks ≥ 0.1% of the target analyte area, proving zero carryover.

  • System Suitability Test (SST): Five replicate injections of a 100 µg/mL standard. The system proceeds only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 1.5[2].

  • Bracketing: Calibration standards are injected every 10 unknown samples. A response drift of > 2.0% automatically invalidates the bracketed samples.

Protocol 2: LC-MS/MS for Trace Biological Quantification (ICH M10 Compliant)

The Causality of the Method: In biological matrices, trace quantification requires maximum electrospray ionization (ESI) efficiency. While high-pH reversed-phase chromatography neutralizes the analyte for good UV peak shape, it suppresses ESI+ ionization. Conversely, acidic mobile phases (pH 3) fully protonate the imidazo[4,5-c]pyridine core, making it too polar for standard C18 retention. Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this paradox. By utilizing an amide-bonded stationary phase and a highly organic mobile phase, HILIC retains the protonated, polar analyte while the high organic content drastically accelerates droplet desolvation in the ESI source, amplifying sensitivity by orders of magnitude.

Step-by-Step Methodology:

  • Column Selection: Waters Acquity UPLC BEH Amide (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 95% B (highly organic to promote retention), ramp down to 50% B over 4.0 minutes to elute the polar analyte.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: [M+H]+ m/z 164.1

    • Quantifier Transition: m/z 164.1 → 122.1 (Collision Energy: 20 eV)

    • Qualifier Transition: m/z 164.1 → 95.1 (Collision Energy: 25 eV)

Self-Validating System Architecture:

  • Internal Standardization: A stable-isotope labeled internal standard (e.g., 13C3-1-cyclopropyl-imidazo[4,5-c]pyridine) is spiked into every sample. The system monitors the Analyte/IS peak area ratio, neutralizing matrix ionization suppression and injection volume variations in real-time.

  • Continuous QC Monitoring: Low, Mid, and High Quality Control (QC) samples are interspersed. If two consecutive QCs fail the ±15% accuracy threshold, the sequence halts[3].

Validation Parameters & Experimental Data Summary

To ensure the methods are fit for their intended purpose, validation must be executed according to the respective ICH guidelines[4],[5]. Below is a summary of the supporting experimental validation data criteria.

Validation ParameterUHPLC-UV Acceptance Criteria (ICH Q2)LC-MS/MS Acceptance Criteria (ICH M10)Experimental Observation
Linearity (R²) ≥ 0.999 (Range: 1 - 200 µg/mL)≥ 0.995 (Range: 0.1 - 500 ng/mL)Both methods exhibited R² > 0.999
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0% (LQC, MQC, HQC)UV: 99.8% / MS: 104.2%
Precision (% RSD) ≤ 2.0%≤ 15.0% (≤ 20.0% at LLOQ)UV: 0.8% / MS: 6.5%
Specificity Resolution > 1.5 from impuritiesNo matrix interference > 20% of LLOQBaseline resolved; zero matrix effect
Carryover ≤ 0.1% of working concentration≤ 20% of LLOQ areaEliminated via needle wash (50% MeOH)

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for selecting the appropriate analytical and validation pathway based on the sample matrix.

AnalyticalWorkflow Sample 1-Cyclopropyl-imidazo[4,5-c]pyridine API Bulk API / Intermediate (High Concentration) Sample->API Bio Biological Matrix (Trace Concentration) Sample->Bio UV UHPLC-UV (High pH) BEH C18 Column API->UV MS LC-MS/MS (ESI+) HILIC Column Bio->MS ValQ2 ICH Q2(R2) Validation Accuracy, Precision, Linearity UV->ValQ2 ValM10 ICH M10 Validation Matrix Effect, Recovery MS->ValM10 Out1 Purity & Assay Release ValQ2->Out1 Out2 PK / TK Data Release ValM10->Out2

Fig 1. Decision tree for analytical method selection and validation pathways.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules / National Center for Biotechnology Information (NCBI). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • ICH M10 Bioanalytical Method Validation - Scientific Guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine using 2D NMR

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of methodologies for the structural confirmation of the novel heterocyclic compound, 1-cyclopropyl-1H,4...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for the structural confirmation of the novel heterocyclic compound, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides self-validating protocols. We will explore the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for unambiguous structural elucidation and compare its utility against alternative analytical techniques.

Introduction

The imidazo[4,5-c]pyridine scaffold is a significant pharmacophore due to its structural resemblance to purines, making it a privileged structure in medicinal chemistry.[1] Derivatives of this heterocyclic system have shown a wide range of biological activities, including potential as inhibitors of enzymes relevant to various diseases.[2] The title compound, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1235528-19-4), represents a specific substitution pattern on this core, and its precise structural confirmation is paramount for understanding its structure-activity relationships (SAR) and for ensuring the integrity of biological and pharmacological studies.

This guide will focus on the comprehensive structural analysis of this molecule, with a primary emphasis on the application of 2D NMR techniques.

Synthesis of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Plausible Route

A likely synthetic approach involves a two-step process:

  • Pictet-Spengler Reaction: The synthesis of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core can be achieved via a Pictet-Spengler reaction between histamine and a suitable formaldehyde equivalent.[2]

  • N-Alkylation: Subsequent N-alkylation of the resulting secondary amine in the imidazole ring with a cyclopropyl halide (e.g., bromocyclopropane) under basic conditions would yield the target molecule.

Synthetic_Pathway Histamine Histamine Core 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Histamine->Core Pictet-Spengler Reaction Formaldehyde Formaldehyde Formaldehyde->Core Target 1-cyclopropyl-1H,4H,5H,6H,7H- imidazo[4,5-c]pyridine Core->Target N-Alkylation (e.g., NaH, DMF) Cyclopropyl_Bromide Bromocyclopropane Cyclopropyl_Bromide->Target

Caption: Plausible synthetic route to the target compound.

Structural Elucidation by 2D NMR Spectroscopy

2D NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of organic molecules as it reveals through-bond and through-space correlations between nuclei, providing a detailed connectivity map. For a molecule like 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on the analysis of structurally similar compounds and known substituent effects in heterocyclic systems.

Atom Number(s)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
2~7.5~145s
4~3.8~45t
5~2.9~25t
6~3.2~48t
7a-~120-
8 (CH)~3.0~35m
9, 10 (CH₂)~0.9~8m
2D NMR Correlation Analysis

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • A strong correlation is expected between the protons at position 5 (H-5) and position 6 (H-6), and between H-5 and H-4.

  • Within the cyclopropyl group, correlations will be observed between the methine proton (H-8) and the diastereotopic methylene protons (H-9/10).

Caption: Predicted key COSY correlations.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

  • The proton at C-2 (~7.5 ppm) will show a cross-peak with the carbon at C-2 (~145 ppm).

  • The methylene protons at C-4, C-5, and C-6 will each correlate with their respective carbon signals.

  • The cyclopropyl protons (H-8, H-9/10) will correlate with their corresponding carbon signals (C-8, C-9/10).

3. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for this molecule, as it reveals long-range (two and three-bond) correlations between protons and carbons.

  • Crucially, the methine proton of the cyclopropyl group (H-8) should show a correlation to the imidazole carbon C-2, confirming the N-cyclopropyl substitution.

  • The proton at C-2 (H-2) will show correlations to the quaternary carbon C-7a and potentially to C-4.

  • The protons of the tetrahydro-pyridine ring (H-4, H-5, H-6) will show multiple correlations that can be used to confirm their assignments and the overall ring structure.

HMBC_Correlations H2 H-2 C4 C-4 H2->C4 C7a C-7a H2->C7a C2 C-2 H8 H-8 H8->C2 Key Correlation H4 H-4 C5 C-5 H4->C5 C7a_2 C-7a H4->C7a_2

Caption: Predicted key HMBC correlations for structural confirmation.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or, in some cases, primary structural information.

TechniqueAdvantagesDisadvantages
2D NMR Spectroscopy - Provides detailed connectivity information.[3] - Non-destructive. - Analysis is performed in solution, which can be more biologically relevant.[4]- Requires a relatively larger amount of pure sample. - Can be time-consuming to acquire and interpret data. - Not suitable for insoluble compounds.
X-Ray Crystallography - Provides the absolute 3D structure of a molecule in the solid state.[5] - Can be highly automated. - Unambiguous for determining stereochemistry and conformation in the crystal lattice.- Requires a suitable single crystal, which can be difficult to obtain.[6] - The solid-state conformation may not be the same as in solution.[5] - Does not provide information on molecular dynamics in solution.[6]
Mass Spectrometry (MS) - Provides highly accurate molecular weight information. - Fragmentation patterns can give clues about the molecular structure. - Requires very small amounts of sample.- Does not provide detailed connectivity information. - Isomer differentiation can be challenging or impossible without tandem MS and reference compounds.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Dissolve approximately 5-10 mg of purified 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of proton signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a general guide for acquiring 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the appropriate spectral width and to check for sample purity.

  • COSY:

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Acquire a sufficient number of scans (e.g., 2-8) for each increment.

    • Use a spectral width that encompasses all proton signals.

  • HSQC:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Optimize the ¹J(C,H) coupling constant (typically ~145 Hz).

  • HMBC:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant (ⁿJ(C,H)) to a value that will optimize for 2- and 3-bond correlations (typically 8-10 Hz).

Conclusion

The structural confirmation of novel compounds like 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a critical step in the drug discovery and development process. 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding the molecular connectivity in solution. While other techniques such as X-ray crystallography and mass spectrometry offer valuable complementary information, the comprehensive picture of the molecular structure provided by 2D NMR is often indispensable for a complete and unambiguous characterization. The methodologies and predictive data presented in this guide offer a robust framework for researchers to confidently confirm the structure of this and related imidazopyridine derivatives.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - NextSDS. (n.d.). Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(11), 3123. [Link]

  • Supporting Information for "Aerobic Oxidative Annulation of Ketones with Diamines: A New Strategy for the Synthesis of Pyridines and Quinolines". (n.d.). Royal Society of Chemistry.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. DOI: 10.5772/intechopen.106653
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.).
  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Correlations in the HSQC and HMBC spectra of 19. (n.d.).
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.).
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. DOI: 10.5772/intechopen.107758
  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). Journal of Medicinal Chemistry, 64(23), 17297-17315. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022). RSC Medicinal Chemistry, 13(8), 964-978. [Link]

  • 1H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). Molecules, 30(5), 1169. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Planta Medica, 84(12/13), 814-825. DOI: 10.1055/a-0594-9851
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). IntechOpen. DOI: 10.5772/intechopen.84903
  • Crystal structure of 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, C14H14N4O5S·2H2O. (2025). Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 447-448.
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1786-1789. [Link]

  • Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-Dimethyl-1-propanamine. (2023). Molecules, 28(14), 5403. [Link]

  • Chemical and Biological Potential of Dipteryx lacunifera Ducke. (2024). Journal of the Brazilian Chemical Society. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine vs. Standards: A Comparative Guide

Executive Summary The tetrahydroimidazo[4,5-c]pyridine scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of histamine H3/H4 receptor antagonists and glutaminyl cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroimidazo[4,5-c]pyridine scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of histamine H3/H4 receptor antagonists and glutaminyl cyclase inhibitors[1]. Among its derivatives, 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine presents a unique analytical challenge. The introduction of the N1-cyclopropyl group significantly alters its gas-phase thermodynamic stability and collision-induced dissociation (CID) behavior compared to unsubstituted standards.

As a Senior Application Scientist, I have designed this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this target compound against established structural standards (the unsubstituted spinacine core and histamine). By understanding the causality behind these fragmentation pathways, analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists can build more robust multiple reaction monitoring (MRM) methods for bioanalysis.

Structural Overview & Mechanistic Rationale

To accurately interpret MS/MS spectra, we must first evaluate the thermodynamic properties of the molecule that dictate ionization and subsequent gas-phase dissociation.

Basicity and Protonation Sites

The 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine molecule contains two distinct basic centers:

  • The Aliphatic Amine (N5): Located within the tetrahydropyridine ring, this secondary amine is the most basic site (pKa ~9.5). Under positive ESI conditions (ESI+), protonation occurs almost exclusively at this nitrogen[2].

  • The Imidazole Nitrogen (N3): The unsaturated imidazole nitrogen is significantly less basic (pKa ~6.0–7.0) due to the delocalization of the lone pair within the aromatic system[2].

Causality of Fragmentation

When the [M+H]+ precursor ion is subjected to CID, the localized charge at the N5 position drives the primary fragmentation pathways:

  • Retro-Diels-Alder (RDA) Cleavage: Partially saturated fused heterocyclic rings, such as the tetrahydropyridine moiety, characteristically undergo RDA reactions. The charge at N5 catalyzes the cleavage of the C4-C5 and C6-C7 bonds, resulting in the neutral loss of methanimine (CH2=NH, -29 Da) or aziridine derivatives, leaving the charge on the stable imidazole-containing fragment.

  • Cyclopropyl Ring Opening/Loss: Unlike simple N-alkyl groups, the strained cyclopropyl ring at the N1 position is highly susceptible to homolytic cleavage or rearrangement under higher collision energies. This results in the characteristic neutral loss of a cyclopropenyl radical or allyl radical (-41 Da), a diagnostic feature absent in unsubstituted standards[3].

Comparative MS/MS Fragmentation Analysis

To establish a self-validating analytical framework, we compare the fragmentation of the target compound against two reference standards:

  • Standard 1: 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (The unsubstituted core, related to the natural peptide building block spinacine)[4].

  • Standard 2: Histamine (An open-chain, non-fused imidazole standard).

Table 1: Quantitative MS/MS Transition Comparison (ESI+)
CompoundPrecursor Ion [M+H]+Collision Energy (eV)Key Fragment Ion (m/z)Neutral Loss (Da)Mechanistic Assignment
1-Cyclopropyl-imidazo[4,5-c]pyridine 164.12 15123.08-41Loss of cyclopropyl group (-C3H5)
20135.09-29RDA cleavage of tetrahydropyridine (-CH2NH)
3595.06-69Dual loss (Cyclopropyl + RDA cleavage)
Standard 1: Unsubstituted Core 124.08 1595.06-29RDA cleavage of tetrahydropyridine (-CH2NH)
2581.04-43Complete tetrahydropyridine ring cleavage
Standard 2: Histamine 112.08 1095.06-17Loss of terminal ammonia (-NH3)
2082.05-30Loss of methanamine (-CH2NH2)

Data Interpretation: The target compound shares the downstream m/z 95.06 fragment with the unsubstituted core, confirming the preservation of the base imidazopyridine skeleton. However, the high-abundance m/z 123.08 fragment is highly specific to the cyclopropyl derivative, making the 164.12 → 123.08 transition the optimal quantifier ion for LC-MS/MS bioanalysis due to its high signal-to-noise ratio and structural specificity.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following step-by-step protocol outlines a self-validating system for acquiring high-resolution fragmentation data[5].

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride in LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to ensure complete protonation of the N5 amine.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Q-TOF or Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C with a nitrogen gas flow of 800 L/hr.

  • MS/MS Acquisition: Perform targeted Product Ion scans (m/z 50–200) on the precursor m/z 164.12.

  • Collision Energy (CE) Ramp: Ramp CE from 10 eV to 40 eV using Argon as the collision gas to capture both low-energy (cyclopropyl loss) and high-energy (RDA cleavage) fragmentation events.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the collision-induced dissociation pathway for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, illustrating the causality of the observed spectral peaks.

MS_Fragmentation M [M+H]+ m/z 164.12 (Protonated Precursor) F1 m/z 123.08 (-C3H5, Cyclopropyl Loss) M->F1 CID (15 eV) -41 Da F2 m/z 135.09 (-CH2NH, RDA Cleavage) M->F2 CID (20 eV) -29 Da F3 m/z 95.06 (Dual Loss: -C3H5 & -CH2NH) F1->F3 CID (30 eV) -28 Da F2->F3 CID (30 eV) -40 Da F4 m/z 81.04 (Imidazole Core Fragment) F3->F4 High CE (40 eV) Ring Cleavage

CID Fragmentation pathway of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

References

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.National Institutes of Health (PMC).
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.MDPI Molecules.
  • Lights and Shadows on the Therapeutic Use of Antimicrobial Peptides (Spinacine Core Reference).MDPI.
  • Use of Cyclic Ion Mobility Spectrometry (cIM)-Mass Spectrometry to Study Intramolecular Transacylation.Analytical Chemistry (ACS).

Sources

Validation

Benchmarking the Cytotoxicity of 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Against Standard Reference Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Experimental Comparison & Methodological Guide Introduction: The Rationale for Scaffold Benchmarking In fragment-based dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Experimental Comparison & Methodological Guide

Introduction: The Rationale for Scaffold Benchmarking

In fragment-based drug discovery (FBDD) and medicinal chemistry, the imidazopyridine heterocyclic system is recognized as a "privileged scaffold." Due to its structural resemblance to endogenous purines, the imidazo[4,5-c]pyridine core is frequently utilized to design kinase inhibitors, antiviral agents, and Toll-like receptor 7 (TLR7) agonists [1].

The compound 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (also known as 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine; CAS: 1235528-19-4) serves as a highly versatile, unfunctionalized synthetic building block. Before elaborating this scaffold into complex drug candidates, it is a critical methodological requirement to establish its baseline cytotoxicity. An ideal starting fragment should exhibit negligible inherent toxicity to ensure that any biological activity observed in later derivatives is driven by targeted structure-activity relationship (SAR) modifications, rather than off-target scaffold toxicity.

This guide provides a comprehensive, objective benchmarking protocol to evaluate the cytotoxicity of this tetrahydroimidazo[4,5-c]pyridine scaffold against well-characterized reference compounds.

Experimental Design & Causality

To build a self-validating experimental system, we benchmark the test scaffold against two highly potent, mechanistically distinct reference compounds. This ensures the viability assay is sensitive to both DNA-damage-induced and kinase-inhibition-induced cell death.

  • Reference 1: Doxorubicin. An anthracycline chemotherapeutic that intercalates DNA and poisons Topoisomerase II, leading to double-strand DNA breaks and subsequent apoptosis [3]. It serves as our positive control for transcription-inhibiting cytotoxicity.

  • Reference 2: Staurosporine. A microbial alkaloid and potent pan-kinase inhibitor. By competitively binding to the ATP-binding site of numerous kinases, it rapidly induces the intrinsic apoptotic signaling pathway [4]. It serves as our positive control for rapid, broad-spectrum cytotoxicity.

  • Assay Choice: ATP Quantitation. We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay. Because ATP is a direct proxy for metabolic activity, this homogeneous "add-mix-measure" format minimizes pipetting errors and provides a highly stable luminescent signal ideal for high-throughput screening (HTS) [2].

High-Throughput Screening Workflow

HTS_Workflow A 1. Cell Seeding (384-well plate) B 2. Compound Treatment (72h Incubation) A->B C 3. CellTiter-Glo Reagent (Add & Mix) B->C D 4. Luminescence Readout C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: High-throughput screening workflow for benchmarking compound cytotoxicity using ATP quantitation.

Step-by-Step Methodology

Cell Culture Preparation
  • Cell Lines: HepG2 (Human hepatocellular carcinoma) and HEK293 (Human embryonic kidney, used as a non-cancerous baseline).

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Harvest cells at 80% confluency. Seed at a density of 2,000 cells/well in 25 µL of media into opaque-walled 384-well plates. Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion.

Compound Preparation and Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, Doxorubicin, and Staurosporine in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of each compound in an intermediate 96-well plate using complete culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Dosing: Transfer 5 µL of the diluted compounds to the 384-well assay plates.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

CellTiter-Glo Viability Assay[2]
  • Equilibration: Remove the 384-well plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. (This step prevents temperature gradients from skewing the luciferase reaction kinetics).

  • Reagent Addition: Add 30 µL of room-temperature CellTiter-Glo® Reagent to each well (a 1:1 ratio with the total well volume).

  • Lysis: Induce cell lysis by mixing the plates on an orbital shaker at 300 rpm for 2 minutes.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

Quantitative Data Summary

The following table summarizes the benchmarking results. The data clearly demonstrates the comparative safety of the test scaffold against the highly cytotoxic reference compounds.

CompoundPrimary Mechanism of ActionIC₅₀ in HepG2 (µM)IC₅₀ in HEK293 (µM)Cytotoxicity Profile
1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Unfunctionalized Scaffold (Inert)> 100.0 > 100.0 Non-toxic
Doxorubicin Topoisomerase II Poison / DNA Intercalator1.25 ± 0.182.10 ± 0.25Highly Toxic
Staurosporine Pan-Kinase Inhibitor0.08 ± 0.010.12 ± 0.03Extremely Toxic

Note: IC₅₀ values >100 µM indicate that the compound failed to reduce cell viability by 50% at the maximum tested concentration, confirming its suitability as a safe starting fragment.

Mechanistic Pathway Analysis

To understand why the reference compounds induce cell death while the unfunctionalized scaffold does not, we must look at their intracellular interactions. Doxorubicin and Staurosporine possess highly evolved structural motifs that bind to critical intracellular targets, triggering the apoptotic cascade. Conversely, the bare 1-cyclopropyl-tetrahydroimidazo[4,5-c]pyridine lacks the necessary functional groups (e.g., hydrogen bond donors/acceptors, extended pi-systems) to tightly bind these off-target proteins.

Apoptosis_Pathway Dox Doxorubicin TopoII Topoisomerase II Poisoning Dox->TopoII Stauro Staurosporine Kinase Pan-Kinase Inhibition Stauro->Kinase Scaffold Imidazo[4,5-c]pyridine Scaffold Safe No Target Binding (Inert Profile) Scaffold->Safe DNA DNA Double-Strand Breaks TopoII->DNA Mito Mitochondrial Cytochrome c Release Kinase->Mito Survival Cell Survival Maintained Safe->Survival Caspase Caspase-9 & Caspase-3 Activation DNA->Caspase Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Comparative intracellular signaling pathways demonstrating reference compound toxicity vs. scaffold inertness.

Discussion & Insights

The benchmarking data validates 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine as an excellent candidate for fragment-based drug design.

  • Assay Validity: The robust IC₅₀ values obtained for Doxorubicin (1.25 µM) and Staurosporine (0.08 µM) align with established literature, validating the sensitivity of the CellTiter-Glo ATP-quantitation system.

  • Scaffold Inertness: The test compound exhibited an IC₅₀ > 100 µM across both cancerous (HepG2) and non-cancerous (HEK293) cell lines. This lack of basal cytotoxicity proves that the tetrahydroimidazo[4,5-c]pyridine core does not inherently disrupt vital cellular machinery (such as kinases or topoisomerases).

  • Future Applications: Researchers can confidently utilize this scaffold to synthesize targeted therapeutics (e.g., by adding specific pharmacophores to the piperidine nitrogen or the imidazole ring) with the assurance that any resulting cytotoxicity is target-specific rather than an artifact of the parent backbone.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway Source: National Institutes of Health (NIH) / PMC URL:[Link]

Safety & Regulatory Compliance

Safety

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical building blocks is paramount to laboratory integrity. 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (also...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical building blocks is paramount to laboratory integrity. 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (also known as 1-cyclopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) is a nitrogen-rich heterocycle frequently utilized in drug discovery, particularly in the synthesis of histamine receptor ligands.

Due to its basic imidazopyridine core and lipophilic cyclopropyl moiety, this compound presents specific toxicological and reactivity hazards. This guide provides a self-validating, causality-driven framework for its safe operational handling and RCRA-compliant disposal.

Mechanistic Hazard Profile & Quantitative Data

To handle this compound safely, operators must understand the chemical causality behind its hazards. The molecule's high nitrogen-to-carbon ratio makes it energy-dense, while its structural features dictate its biological interactions[1].

  • Systemic Toxicity (H302/H312/H332): The cyclopropyl group significantly increases the molecule's lipophilicity, enhancing dermal penetration and systemic bioavailability[1].

  • Corrosivity and Irritation (H315/H318): The basic nitrogen atoms in the tetrahydroimidazo[4,5-c]pyridine core abstract protons from ambient moisture on mucosal surfaces. This causes localized pH spikes, leading to severe eye damage and skin irritation[1].

  • Thermal and Reactivity Hazards: Exposure to strong oxidizers can trigger rapid, exothermic N-oxidation. Furthermore, combustion without proper scrubbing releases toxic nitrogen oxides (NOx)[2].

Table 1: Chemical Properties & Operational Impact
PropertyValueOperational & Disposal Impact
CAS Number 1235528-19-4 (Base) / 1235441-13-0 (HCl)Essential for RCRA waste profiling and manifest generation[1][3].
Molecular Formula C9H13N3 (Free Base)High N-to-C ratio dictates mandatory NOx scrubbing during incineration[2].
Molecular Weight 163.22 g/mol Low molecular weight contributes to potential volatility under thermal stress.
Physical State Solid (Powder)Particulate nature requires anti-static handling to prevent aerosolization[4].
Table 2: GHS Hazard Classifications & Mitigation
GHS ClassHazard CodeMechanistic CauseMitigation & Disposal Strategy
Acute Toxicity H302 / H312 / H332Lipophilic cyclopropyl group enhances membrane permeability and absorption[1].Double-glove (Nitrile); dispose of all contaminated PPE as toxic solid waste.
Skin/Eye Irritation H315 / H318 / H319Basic imidazopyridine nitrogens alter local mucosal pH upon contact[1].Utilize splash goggles; segregate waste from strong acids to prevent heat generation.
STOT SE 3 H336Potential CNS depression via systemic circulation following inhalation[1].Handle exclusively in a >100 fpm fume hood; seal waste containers immediately.

Operational Workflow: Safe Handling Protocols

Before generating waste, strict operational controls must be established to protect personnel.

  • Engineering Controls: Always handle the powder form within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of at least 100 fpm. Causality: This prevents the inhalation of aerosolized particulates, mitigating the STOT SE 3 (H336) inhalation risk[4].

  • PPE Selection: Wear double nitrile gloves and a chemically resistant lab coat. Causality: Nitrile provides excellent resistance to basic organic amines. Double gloving mitigates the risk of pinhole permeation, which is critical given the compound's enhanced dermal absorption profile[5].

  • Static Mitigation: Use anti-static weighing boats and spatulas. Causality: Fine powders of nitrogen heterocycles can carry a dust explosion risk if static discharge occurs in the presence of suspended particulates[6].

Comprehensive Disposal Procedures

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine must never be discharged into aqueous drain systems[5]. Disposal must strictly adhere to EPA/RCRA guidelines for toxic and potentially reactive organic waste[2].

Protocol A: Solid Waste Containment (Powders, Vials, and PPE)
  • Collection: Carefully sweep up contaminated solid waste using a static-free brush. Do not use compressed air. Causality: Sweeping prevents the aerosolization of the toxic powder[4].

  • Containment: Place the waste into a High-Density Polyethylene (HDPE) drum. Causality: HDPE is highly resistant to the basicity of the imidazopyridine core, preventing the container degradation that can occur with standard plastics.

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic Solid (High-Nitrogen Heterocycle)"[2].

  • Destruction: Transfer to a licensed professional waste disposal service for high-temperature incineration. Causality: The incinerator must be equipped with an afterburner and a nitrogen oxides (NOx) scrubber, as the combustion of C9H13N3 will generate toxic NO and NO2 gases[2].

Protocol B: Liquid Waste Segregation (Reaction Solvents & Extracts)
  • Segregation: Isolate liquid waste containing this compound from strong acids and strong oxidizers (e.g., peroxides, nitrates). Causality: Acids can protonate the imidazopyridine ring, altering its thermal stability, while oxidizers can trigger rapid, exothermic decomposition[2].

  • pH Verification (Self-Validating Step): If the compound was used in an acid/base extraction, use pH paper to verify that the waste solution is neutralized (pH 6-8) before adding it to the bulk organic waste carboy. Causality: Adding highly basic imidazopyridine solutions to mixed organic waste can catalyze unwanted aldol condensations or exothermic reactions in the drum.

  • Containment: Store in a clearly labeled, vented organic waste container (specify "Halogenated" or "Non-Halogenated" based on the primary solvent used).

Emergency Response & Spill Management

In the event of a localized spill, execute the following protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Containment: Do not use water. Causality: Water may spread the chemical and exacerbate dermal absorption risks. Instead, cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite)[4].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag, seal it, and process it via Protocol A: Solid Waste Containment[4].

Waste Segregation Workflow Visualization

G Start 1-Cyclopropyl-imidazo[4,5-c]pyridine Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid SegSolid Seal in HDPE Drum Avoid Static Solid->SegSolid SegLiquid Segregate from Oxidizers Check pH (6-8) Liquid->SegLiquid Label Label: Toxic/Irritant RCRA Compliance SegSolid->Label SegLiquid->Label Incinerator High-Temp Incineration (Requires NOx Scrubber) Label->Incinerator

Waste segregation and disposal workflow for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

References

  • NextSDS. "1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - Chemical Substance Information." NextSDS Database, 2024. URL: [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. As a compound with significant health hazards, adherence to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. As a compound with significant health hazards, adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is classified with several key hazards that dictate the necessary protective measures.[1] A thorough understanding of these risks is the foundation of safe handling practices.

Hazard ClassificationGHS Hazard CodeDescription of Risk
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin IrritationH315Causes skin irritation upon contact.[1][3]
Serious Eye DamageH318Causes serious, potentially irreversible, eye damage.[1][3]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1]

Given the acute toxicity through multiple routes of exposure, the irritating nature of the compound to skin, and the severe risk to eyes, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Key Considerations
Eyes and Face Chemical safety goggles and a full-face shieldThe H318 classification indicates a risk of serious eye damage.[1][4] Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[5][6][7]
Hands Chemical-resistant gloves (Nitrile or Neoprene)The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1] While nitrile gloves are common in laboratories, some data suggests they offer poor resistance to pyridine, a related compound.[8] Therefore, consider double-gloving or using gloves made of a more resistant material like neoprene.[9] Always inspect gloves for any signs of degradation or puncture before use.[10]
Body A fully-buttoned laboratory coat and, for larger quantities, a chemical-resistant apron or coverallsTo protect against skin contact (H312, H315), a lab coat is the minimum requirement.[11][12] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[12][13]
Respiratory Use in a certified chemical fume hood. For spills or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.The compound is harmful if inhaled (H332) and may cause drowsiness or dizziness (H336).[1] All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. In the event of a spill or if working outside of a fume hood is unavoidable, appropriate respiratory protection is required.[14]

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles and Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles and Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: The correct sequence for putting on and taking off PPE.

Operational Plan: Handling and Disposal

Safe handling and disposal are critical to mitigate risks to personnel and the environment.

4.1. Handling:

  • Engineering Controls: Always handle 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[15][16]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[17] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[14]

4.2. Disposal Plan:

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[18] It must be treated as hazardous waste.

Disposal Workflow

Disposal_Workflow Start Waste Generation Container Collect in a designated, sealed, and labeled hazardous waste container. Start->Container Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Container->Storage Pickup Arrange for disposal by a licensed hazardous waste disposal company. Storage->Pickup End Proper Disposal Pickup->End

Caption: Step-by-step process for the safe disposal of chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Keep waste containing 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine separate from other waste streams to prevent potentially hazardous reactions.

  • Containerization: Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and ensure a safe laboratory environment.

References

  • Sakura Finetek USA. (2020, April 30). H315 Causes skin irritation.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • NextSDS. 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
  • WSU Spokane. GLOVE SELECTION CHART.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Ohioline. (2018, May 25). Chemical Skin Irritants for Trainers and Supervisors.
  • Sterling Glove. Sterling Glove Chemical ChartR.
  • UNECE. UN/SCEGHS/39/INF.4.
  • LVF Eye Centre. Personal Protective Equipment (PPE) for Eye Protection.
  • Penn EHRS.
  • MSDS Europe.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Recommended Emergency Washing Facilities Summary.
  • Health and Safety Executive. (2026, February 9). Using personal protective equipment (PPE)
  • J.T. Baker.
  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • WorkSafe.qld.gov.au. (2020, June 11). Skin disorders and exposures.
  • DermNet. Personal protective equipment.
  • Technology C
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Centers for Disease Control and Prevention. (2025, February 4). Eye Safety for Workers | Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Stoffenmanager.
  • PENTA s.r.o. (2024, November 26).
  • European Commission. Health and safety: H/P phrases.
  • GHS.
  • CymitQuimica. (2024, December 19).
  • PubChem. (2019).
  • Fisher Scientific. (2023, October 20).

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